Product packaging for Propargyl-PEG9-bromide(Cat. No.:CAS No. 2055042-83-4)

Propargyl-PEG9-bromide

Cat. No.: B610281
CAS No.: 2055042-83-4
M. Wt: 515.4 g/mol
InChI Key: LYYKZUOYGAXPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG9-bromide is a PEG derivative containing a propargyl group and a bromide group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39BrO9 B610281 Propargyl-PEG9-bromide CAS No. 2055042-83-4

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39BrO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYKZUOYGAXPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199635
Record name 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055042-83-4
Record name 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055042-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propargyl-PEG9-bromide: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG9-bromide is a versatile, heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and proteolysis-targeting chimera (PROTAC) development. Its unique structure, featuring a terminal alkyne (propargyl group) and a reactive bromide, connected by a nine-unit polyethylene (B3416737) glycol (PEG) spacer, offers a powerful tool for covalently linking molecules of interest with precision and control.

Core Functionality and Applications

At its core, this compound serves as a molecular bridge. The two ends of the linker participate in distinct, orthogonal chemical reactions, allowing for a stepwise and controlled conjugation process.

  • Propargyl Group: This terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is prized for its high yield, specificity, and biocompatibility, enabling the efficient conjugation of the linker to any molecule bearing an azide (B81097) group.[3][4]

  • Bromide Group: As a good leaving group, the bromide is susceptible to nucleophilic substitution.[5][6] This allows for the initial attachment of the linker to molecules containing nucleophiles such as amines (-NH2), thiols (-SH), or hydroxyls (-OH).

  • PEG9 Spacer: The nine-unit PEG chain imparts hydrophilicity and flexibility to the conjugate.[5] This can improve the solubility of hydrophobic molecules, reduce aggregation, and provide adequate spacing to minimize steric hindrance between the conjugated partners.

This combination of features makes this compound a valuable reagent in several advanced research areas:

  • PROTAC Synthesis: PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][7] this compound is frequently used as a PEG-based linker to connect the target-binding ligand and the E3 ligase ligand.[1][7][8]

  • Antibody-Drug Conjugate (ADC) Development: In ADCs, a cytotoxic drug is linked to an antibody that targets tumor cells. This compound can function as a non-cleavable ADC linker, connecting the antibody to the potent payload.[1][8][9][10]

  • Bioconjugation and Surface Modification: The linker is widely used to attach biomolecules like peptides, proteins, or nucleic acids to other molecules, surfaces, or nanoparticles for applications in diagnostics, bio-imaging, and proteomics.[6][11]

Physicochemical Properties

A clear understanding of the linker's properties is crucial for experimental design.

PropertyValueSource
CAS Number 2055042-83-4[8][12]
Molecular Formula C₂₁H₃₉BrO₉[8]
Molecular Weight 515.43 g/mol (also reported as 515.44)[6][8][12]
Purity Typically ≥95% or >96%[6][12]
Solubility Soluble in DMSO, DMF, DCM[4]
Storage Recommended at -20°C for long-term stability[4]

Experimental Protocols and Methodologies

The use of this compound typically involves a two-step reaction sequence: nucleophilic substitution followed by a click chemistry reaction.

Step 1: Nucleophilic Alkylation of a Target Molecule (Molecule A)

This initial step attaches the linker to the first molecule of interest (e.g., a protein ligand, an amine-modified surface).

Objective: To conjugate the bromide end of the linker with a nucleophilic group (e.g., amine, thiol) on Molecule A.

Materials:

  • Molecule A (containing a primary amine or other nucleophile)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Dissolve Molecule A in the anhydrous solvent under an inert atmosphere.

  • Add a slight molar excess of the non-nucleophilic base (e.g., 1.2-2.0 equivalents) to deprotonate the nucleophile, enhancing its reactivity.

  • Add this compound (typically 1.0-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction (e.g., by adding water).

  • Purify the resulting product, Propargyl-PEG9-Molecule-A, using techniques like flash column chromatography, preparative HPLC, or extraction to remove unreacted starting materials and byproducts.

  • Confirm the structure and purity of the product via NMR and Mass Spectrometry.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This second step conjugates the newly installed alkyne with a second molecule containing an azide group.

Objective: To "click" the propargyl-functionalized Molecule A to an azide-containing Molecule B.

Materials:

  • Propargyl-PEG9-Molecule-A (from Step 1)

  • Azide-functionalized Molecule B

  • Solvent system (e.g., a mixture of tert-Butanol and water, or DMF)[13]

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (catalyst)[13]

  • Sodium ascorbate (B8700270) (reducing agent)[13]

Protocol:

  • Dissolve Propargyl-PEG9-Molecule-A and Molecule B in the chosen solvent system.

  • In a separate vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).

  • Add the copper(II) sulfate solution to the reaction mixture (typically 0.1-0.2 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture (typically 0.5-1.0 equivalents). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.

  • Stir the reaction at room temperature. The reaction is often rapid, completing within 1-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the final triazole-linked conjugate.

  • Upon completion, purify the final product to remove the copper catalyst and any remaining reactants. This can be achieved through preparative HPLC, size-exclusion chromatography, or by using a copper-chelating resin.

  • Characterize the final conjugate by appropriate methods (e.g., LC-MS, NMR, SDS-PAGE if proteins are involved).

Visualizations: Workflows and Relationships

To better illustrate the utility of this compound, the following diagrams outline its structure and its central role in a typical experimental workflow.

cluster_Structure This compound: Structure and Function cluster_Function Reactive Ends Propargyl Propargyl Group (Terminal Alkyne) PEG9 PEG9 Spacer (Hydrophilic Linker) Propargyl->PEG9 Covalent Bond Click Click Chemistry (with Azides) Propargyl->Click Bromide Bromide (Leaving Group) PEG9->Bromide Covalent Bond Nucleophilic Nucleophilic Substitution (by Amines, Thiols, etc.) Bromide->Nucleophilic

Caption: Functional components of the this compound linker.

start Start: Define Molecules (Molecule A & Molecule B-N3) step1 Step 1: Alkylation React Molecule A with This compound start->step1 Base, Solvent purify1 Purification & Characterization (e.g., HPLC, LC-MS) step1->purify1 intermediate Intermediate Product: Propargyl-PEG9-Molecule-A purify1->intermediate step2 Step 2: Click Reaction (CuAAC) React with Molecule B-N3 intermediate->step2 CuSO4, Na-Ascorbate purify2 Final Purification & Characterization step2->purify2 end_product Final Conjugate: A-PEG9-B purify2->end_product

Caption: Experimental workflow for bioconjugation using the linker.

PROTAC PROTAC Molecule Target Target Protein (for degradation) PROTAC->Target binds to E3 E3 Ubiquitin Ligase PROTAC->E3 binds to Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary PolyUb Poly-ubiquitination E3->Target transfers Ub E3->Ternary Ternary->PolyUb Proximity-induced Ub Ubiquitin (Ub) Ub->E3 Proteasome Proteasome PolyUb->Proteasome is recognized by Degradation Target Protein Degradation Proteasome->Degradation leads to

Caption: Hijacking the ubiquitin-proteasome system with a PROTAC.

References

An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG9-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a representative synthesis and detailed characterization of Propargyl-PEG9-bromide, a heterobifunctional linker of significant interest in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

This compound incorporates a terminal alkyne group, amenable to "click" chemistry reactions, and a terminal bromide that serves as a reactive handle for nucleophilic substitution. The nine-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker between conjugated moieties.

Proposed Synthesis of this compound

A plausible and efficient two-step synthetic pathway for this compound starting from nonaethylene glycol is outlined below. This process involves the selective monopropargylation of the glycol followed by the bromination of the remaining terminal hydroxyl group.

Synthesis_Workflow Nonaethylene_glycol Nonaethylene Glycol Mono_propargylated_PEG α-Propargyl-ω-hydroxy-nonaethylene Glycol Nonaethylene_glycol->Mono_propargylated_PEG Step 1: Monopropargylation Step1_reagents 1. NaH, THF 2. Propargyl Bromide Propargyl_PEG9_bromide This compound Mono_propargylated_PEG->Propargyl_PEG9_bromide Step 2: Bromination Step2_reagents PBr₃, DCM

A proposed two-step synthesis of this compound.

Step 1: Synthesis of α-Propargyl-ω-hydroxy-nonaethylene Glycol

  • Preparation: To a solution of nonaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is added portion-wise.

  • Reaction: The resulting suspension is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The reaction mixture is then cooled back to 0 °C.

  • Addition of Propargyl Bromide: Propargyl bromide (1.1 equivalents) is added dropwise to the cooled suspension. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (B109758) (DCM, 3 x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (using a gradient of methanol (B129727) in dichloromethane) to yield α-propargyl-ω-hydroxy-nonaethylene glycol as a clear oil.

Step 2: Synthesis of this compound

  • Preparation: α-Propargyl-ω-hydroxy-nonaethylene glycol (1 equivalent) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C under an inert atmosphere.

  • Bromination: Phosphorus tribromide (PBr₃, 0.5 equivalents) is added dropwise to the solution. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is cooled to 0 °C and slowly quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM (2 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (using a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a colorless to pale yellow oil.

Characterization Data

The successful synthesis of this compound can be confirmed by a combination of spectroscopic and analytical techniques. The following table summarizes the expected characterization data.

Parameter Expected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₂₁H₃₉BrO₉
Molecular Weight 515.43 g/mol
Purity (by HPLC) ≥95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.20 (d, 2H, -O-CH₂-C≡CH), 3.80 (t, 2H, -CH₂-Br), 3.75-3.60 (m, 32H, PEG backbone -O-CH₂-CH₂-O-), 3.45 (t, 2H, -CH₂-CH₂-Br), 2.45 (t, 1H, -C≡CH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 79.5 (-C≡CH), 77.2 (-C≡CH), 71.5-70.0 (PEG backbone -O-CH₂-CH₂-O-), 69.0 (-O-CH₂-C≡CH), 58.5 (-O-CH₂-C≡CH), 30.5 (-CH₂-Br)
Mass Spectrometry (ESI-MS) m/z: [M+Na]⁺ calculated for C₂₁H₃₉BrO₉Na⁺: 537.16, found: 537.2. The spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Drug Development

This compound is a valuable tool for researchers in drug development due to its versatile bifunctional nature.

Applications cluster_PROTAC PROTAC Synthesis cluster_ADC ADC Synthesis Propargyl_PEG9_Br_P This compound Intermediate_P E3 Ligand-PEG9-propargyl Propargyl_PEG9_Br_P->Intermediate_P E3_Ligand E3 Ligase Ligand (with nucleophile) E3_Ligand->Intermediate_P Nucleophilic Substitution (on -Br) POI_Ligand Protein of Interest Ligand (with azide) PROTAC PROTAC Molecule POI_Ligand->PROTAC Intermediate_P->PROTAC Click Chemistry (CuAAC) Propargyl_PEG9_Br_A This compound Intermediate_A Drug-PEG9-propargyl Propargyl_PEG9_Br_A->Intermediate_A Drug_Payload Drug Payload (with nucleophile) Drug_Payload->Intermediate_A Nucleophilic Substitution (on -Br) Antibody Azide-modified Antibody ADC Antibody-Drug Conjugate Antibody->ADC Intermediate_A->ADC Click Chemistry (CuAAC)

Application of this compound in PROTAC and ADC synthesis.
  • PROTACs: The bromide can be displaced by a nucleophilic group on a ligand for an E3 ubiquitin ligase. The resulting propargylated E3 ligand can then be "clicked" to an azide-modified ligand for a protein of interest, yielding the final PROTAC molecule.

  • ADCs: Similarly, a cytotoxic drug payload can be attached to the linker via the bromide. The subsequent alkyne-azide cycloaddition with an azide-functionalized antibody results in the formation of the ADC.

The PEG9 spacer in these constructs is crucial for modulating the physicochemical properties of the final conjugate, including its solubility, stability, and pharmacokinetic profile. The defined length of the PEG chain allows for precise control over the distance between the two conjugated moieties, which can be critical for biological activity.

Disclaimer: The synthetic protocols provided herein are representative and may require optimization for specific laboratory conditions and scales. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Propargyl-PEG9-bromide in Bioconjugation: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-bromide is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. Its unique tripartite structure, consisting of a terminal propargyl group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromide, enables the precise and efficient covalent linkage of diverse molecular entities. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the chemical reactions it undergoes, experimental protocols for its use, and its applications in advanced therapeutic and diagnostic development. The strategic incorporation of this linker is pivotal in the creation of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it plays a critical role in enhancing solubility, stability, and overall efficacy.

Core Mechanism of Action: A Two-Step Orthogonal Strategy

The utility of this compound in bioconjugation stems from its ability to participate in two distinct and chemically orthogonal reactions. This allows for a controlled, stepwise approach to linking a biomolecule to a payload or another molecule of interest. The two key reactive moieties are the bromide group and the propargyl group.

Nucleophilic Substitution: The Initial Attachment

The bioconjugation process typically commences with the reaction of the bromide group. Bromide is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. In the context of bioconjugation, the nucleophiles are typically the side chains of specific amino acid residues on a protein surface.

The most common targets for alkylation by the bromo-PEG linker are the thiol group of cysteine and the primary amine of lysine (B10760008) residues. The reaction proceeds via an SN2 mechanism, where the nucleophilic amino acid side chain attacks the carbon atom bearing the bromide, displacing it and forming a stable covalent bond.

  • Reaction with Cysteine: The sulfhydryl group of a cysteine residue is a potent nucleophile and reacts readily with the alkyl bromide to form a stable thioether linkage.[1] This reaction is often preferred for site-specific conjugation, as the number and location of cysteine residues can be precisely controlled through protein engineering.

  • Reaction with Lysine: The ε-amino group of lysine residues can also act as a nucleophile, reacting with the bromide to form a secondary amine. However, the reactivity of lysine is pH-dependent, as the amino group must be in its deprotonated, nucleophilic state. This reaction is generally less specific than cysteine modification due to the higher abundance of lysine residues on the protein surface.

The hydrophilic PEG9 spacer in this compound enhances the aqueous solubility of the linker, facilitating the conjugation reaction in physiological buffer systems.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

Once the this compound linker is covalently attached to the target biomolecule via its bromide end, the terminal propargyl group becomes available for the second step of the conjugation. The propargyl group, which contains a terminal alkyne, is a key component for one of the most robust and widely used "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This reaction involves the [3+2] cycloaddition between the terminal alkyne of the linker and an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye, or another protein). The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[3][4] The reaction is highly efficient, proceeds under mild, aqueous conditions, and is bioorthogonal, meaning it does not interfere with or cross-react with other functional groups present in biological systems.[5] The product of the CuAAC reaction is a highly stable 1,4-disubstituted 1,2,3-triazole ring, which forms an irreversible covalent link between the biomolecule and the payload.[3][6] The stability of this triazole linkage is a significant advantage, as it is resistant to hydrolysis and enzymatic cleavage.[4][7]

Quantitative Data in Bioconjugation

The efficiency and outcome of bioconjugation reactions involving this compound can be quantified and are influenced by various factors.

ParameterNucleophilic Substitution (Bromide Reaction)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Target Functional Groups Thiols (Cysteine), Amines (Lysine)Azides
Reaction pH 7.0 - 8.5 (for Cysteine), 8.0 - 9.5 (for Lysine)4.0 - 12.0 (typically 7.0 - 8.0 for bioconjugation)
Typical Reaction Time 1 - 24 hours0.5 - 4 hours
Typical Yield Variable (dependent on protein and conditions)> 95%
Catalyst NoneCopper(I) (e.g., from CuSO₄/Sodium Ascorbate)
Common Ligands N/ATHPTA, TBTA
Bond Formed Thioether, Secondary Amine1,2,3-Triazole
Bond Stability HighVery High (resistant to hydrolysis and enzymatic cleavage)

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Cysteine Alkylation

This protocol describes a general procedure for the modification of a protein containing a reactive cysteine residue with this compound.

Materials:

  • Protein with accessible cysteine residue(s) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

  • Removal of Reducing Agent: Immediately before conjugation, remove the TCEP from the protein solution using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2).

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4 hours or at 4°C overnight.

  • Purification: Remove the excess, unreacted linker from the protein conjugate using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Characterize the resulting propargylated protein by methods such as SDS-PAGE, mass spectrometry (to confirm the addition of the linker), and Ellman's assay (to quantify the remaining free thiols).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargylated protein and an azide-containing molecule.

Materials:

  • Propargylated protein from Protocol 1

  • Azide-containing molecule (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the propargylated protein and a 5- to 10-fold molar excess of the azide-containing molecule in the conjugation buffer.

  • Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let the mixture stand for 1-2 minutes.

  • Reaction Initiation: Add the copper(I)-THPTA complex to the protein-azide mixture. The final concentration of copper is typically 50-250 µM.

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorcate is typically 5-10 times the copper concentration.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the final bioconjugate to remove excess reagents and catalyst using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the final conjugate using SDS-PAGE, UV-Vis spectroscopy (if the payload is chromophoric), and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR), if applicable.

Visualizing the Mechanism and Workflow

Bioconjugation_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: CuAAC Click Chemistry Protein_Cys Protein with Cysteine Residue Propargylated_Protein Propargylated Protein Protein_Cys->Propargylated_Protein  + Propargyl-PEG9-Br (pH 7.0-8.5) Propargyl_PEG_Br Propargyl-PEG9-Br Final_Conjugate Final Bioconjugate Propargylated_Protein->Final_Conjugate  + Azide-Payload Cu(I), THPTA, Ascorbate Azide_Payload Azide-Payload

Caption: General workflow for bioconjugation using this compound.

CuAAC_Mechanism Alkyne Propargyl Group (on Protein-PEG) Intermediate Copper Acetylide Intermediate Alkyne->Intermediate + Cu(I) Azide Azide-Payload Cu_I Cu(I) Catalyst Cu_I->Intermediate Triazole_Product Stable 1,2,3-Triazole Linkage Intermediate->Triazole_Product + Azide Triazole_Product->Cu_I Regenerates Catalyst

Caption: Simplified mechanism of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

ADC_PROTAC_Application cluster_adc Antibody-Drug Conjugate (ADC) cluster_protac PROTAC Antibody Antibody Linker_ADC Propargyl-PEG9-Linker Antibody->Linker_ADC Drug Cytotoxic Drug Linker_ADC->Drug POI_Ligand Protein of Interest (POI) Ligand Linker_PROTAC Propargyl-PEG9-Linker POI_Ligand->Linker_PROTAC E3_Ligase_Ligand E3 Ligase Ligand Linker_PROTAC->E3_Ligase_Ligand

Caption: Role of this compound as a linker in ADCs and PROTACs.

Conclusion

This compound is a versatile and powerful tool for bioconjugation, enabling the construction of complex and well-defined biomolecular architectures. Its dual reactivity, facilitated by the bromide and propargyl functional groups, allows for a robust and controlled two-step conjugation strategy. The nucleophilic substitution reaction provides a means for initial attachment to a biomolecule, while the subsequent copper-catalyzed azide-alkyne cycloaddition offers a highly efficient and specific method for linking a second molecule of interest. The integrated PEG spacer further enhances the desirable properties of the final conjugate. A thorough understanding of the underlying chemical mechanisms and access to reliable experimental protocols are essential for leveraging the full potential of this compound in the development of next-generation therapeutics and diagnostics.

References

Propargyl-PEG9-bromide: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG9-bromide, a heterobifunctional linker increasingly utilized in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for optimizing reaction conditions, formulation development, and ensuring the overall quality and efficacy of the final therapeutic or research agent.

Core Properties of this compound

This compound possesses a terminal propargyl group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide. This unique structure imparts both hydrophilicity, due to the PEG chain, and versatile reactivity. The propargyl group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, while the bromide serves as a reactive handle for nucleophilic substitution.[1][2]

Solubility Profile

The nine-unit PEG spacer in this compound significantly enhances its solubility in a variety of solvents compared to non-PEGylated analogues.[1] While specific quantitative data for this compound is not extensively published, the solubility of a similar, shorter linker, Propargyl-PEG3-bromide, has been documented in solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[3] Based on the general properties of PEGylated molecules, a qualitative solubility profile can be inferred.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleExcellent solvent for a wide range of organic molecules, including those with polar and nonpolar regions.
Dimethylformamide (DMF)Highly SolubleSimilar to DMSO, effectively solvates polar and nonpolar moieties.
Acetonitrile (ACN)SolubleGood solubility for many polar organic compounds.
Chlorinated Dichloromethane (DCM)SolubleEffective at dissolving organic molecules, though less polar than DMSO or DMF.
Chloroform (CHCl₃)SolubleSimilar to DCM.
Alcohols Methanol (MeOH)SolubleThe polar hydroxyl group interacts favorably with the PEG chain.
Ethanol (EtOH)SolubleSlightly less polar than methanol, but still a good solvent for PEGylated compounds.
Ethers Tetrahydrofuran (THF)Moderately SolubleCan solvate the PEG chain, but less effectively than more polar solvents.
Aqueous WaterSolubleThe hydrophilic PEG chain imparts significant water solubility.[1]
Nonpolar HexanesSparingly SolubleThe nonpolar nature of hexanes does not favorably interact with the polar PEG chain.
TolueneSparingly SolubleWhile the parent compound, propargyl bromide, is often stabilized in toluene, the PEGylated version's solubility is dominated by the hydrophilic PEG chain.[4][5]

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The primary potential degradation pathways include hydrolysis of the carbon-bromine bond and, to a lesser extent, degradation of the propargyl group or the PEG chain under harsh conditions.

Hydrolytic Stability

Alkyl bromides are known to be susceptible to hydrolysis, which would convert the terminal bromide to a hydroxyl group.[6] This reaction is typically accelerated by basic or acidic conditions and elevated temperatures. The rate of hydrolysis for a primary bromide, such as that in this compound, is generally slower than for secondary or tertiary bromides.

Thermal Stability

The PEG chain itself is generally stable at ambient and moderately elevated temperatures. However, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to oxidative degradation of the PEG backbone.[7] The stability of the propargyl group at high temperatures should also be considered, as terminal alkynes can undergo various reactions under thermal stress.

Photostability

The propargyl group may exhibit some sensitivity to light. Forced degradation studies involving exposure to UV and visible light are necessary to fully characterize the photostability of this compound.

Stability in the Context of Bioconjugation

For applications in ADC and PROTAC development, the stability of the linker in biological media (e.g., plasma, cellular environment) is of paramount importance. Enzymatic cleavage and other metabolic processes could potentially degrade the linker.

Table 2: Summary of Potential Degradation Pathways and Stress Conditions

Stress ConditionPotential Degradation PathwayKey Considerations
Acidic Hydrolysis Hydrolysis of the C-Br bond to form a terminal alcohol.The rate is dependent on pH and temperature.
Basic Hydrolysis Hydrolysis of the C-Br bond to form a terminal alcohol.Generally faster than acidic hydrolysis for primary bromides.[6]
Oxidation Degradation of the PEG chain and/or the propargyl group.Can be initiated by exposure to oxidizing agents or atmospheric oxygen at elevated temperatures.
Thermal Stress Degradation of the PEG chain and potential side reactions of the propargyl group.The parent compound, propargyl bromide, is shock-sensitive, though this is less of a concern for the PEGylated derivative.[8]
Photochemical Stress Degradation of the propargyl group or other parts of the molecule upon exposure to light.Important for determining appropriate storage and handling conditions.

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method.

Materials:

  • This compound

  • A panel of solvents (e.g., Water, PBS pH 7.4, DMSO, DMF, Acetonitrile, Methanol, Dichloromethane, Toluene)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as the compound lacks a strong chromophore).

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess Propargyl- PEG9-bromide to solvent B Equilibrate on shaker (24-48h, 25°C) A->B C Centrifuge to pellet solid B->C D Withdraw supernatant C->D E Dilute supernatant D->E F Quantify by HPLC E->F G Calculate Solubility F->G

Solubility Determination Workflow
Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Solutions for stress conditions: 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), 3% H₂O₂ (oxidative), deionized water (neutral hydrolysis).

  • Temperature-controlled ovens

  • Photostability chamber with controlled light/UV exposure

  • HPLC-MS/MS system for separation and identification of degradation products.

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Hydrolytic Stability:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl, 0.1 M NaOH, and deionized water.

    • Incubate samples at a set temperature (e.g., 60 °C) and collect time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Oxidative Stability:

    • Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.

    • Incubate at room temperature and collect time points.

  • Thermal Stability:

    • Store a solid sample and a solution of this compound in a temperature-controlled oven (e.g., 60 °C, 80 °C).

    • Collect time points for analysis.

  • Photostability:

    • Expose a solid sample and a solution of this compound to controlled light/UV irradiation in a photostability chamber.

    • Include a dark control sample stored under the same conditions.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS/MS).

    • Compare the chromatograms of the stressed samples to the control (time zero) sample to identify new peaks corresponding to degradation products.

    • Use the MS/MS data to elucidate the structures of the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acidic (HCl) G HPLC-MS/MS Analysis A->G B Basic (NaOH) B->G C Oxidative (H2O2) C->G D Thermal D->G E Photolytic (UV/Vis) E->G H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I Start This compound Sample Start->A Start->B Start->C Start->D Start->E

Forced Degradation Study Workflow

Logical Relationships in Stability Assessment

The interpretation of forced degradation data follows a logical progression to establish the stability profile of the molecule.

G cluster_input Input Data cluster_analysis Data Analysis cluster_output Conclusion A HPLC Chromatograms (Stressed vs. Control) C Peak Purity Analysis A->C D Identification of New Peaks A->D B Mass Spectrometry Data (MS and MS/MS) E Structural Elucidation of Degradants B->E G Establishment of Stability- Indicating Method C->G D->E D->G F Degradation Pathway Mapping E->F H Recommended Storage and Handling Conditions F->H G->H

Logical Flow of Stability Data Interpretation

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The inherent properties of the PEG chain suggest good solubility in aqueous and polar organic solvents. The primary stability concern is the potential for hydrolysis of the terminal bromide, a characteristic that should be thoroughly investigated using forced degradation studies. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the solubility and systematically assess the stability of this important bifunctional linker, thereby facilitating its effective use in the development of novel bioconjugates.

References

Propargyl-PEG9-bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Propargyl-PEG9-bromide, a heterobifunctional linker critical for advancing research in targeted protein degradation and antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical properties, applications, and relevant experimental protocols.

Core Compound Data

This compound is a versatile chemical tool featuring a terminal alkyne (propargyl group) and a bromide, connected by a 9-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential or orthogonal conjugation to two different molecular entities. The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, while the bromide serves as a reactive handle for nucleophilic substitution reactions. The hydrophilic PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1][2]

PropertyValueReference
CAS Number 2055042-83-4[3]
Molecular Formula C21H39BrO9[3]
Molecular Weight 515.44 g/mol [3]

Key Applications in Drug Development

This compound is a key component in the synthesis of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

  • PROTAC Synthesis: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[4] this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.[4] The modular nature of its reactive ends facilitates the rapid assembly of PROTAC libraries for optimization.

  • ADC Synthesis: In the context of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The specificity of the antibody directs the potent drug to cancer cells, and the linker plays a crucial role in the stability and release of the payload.[4]

Experimental Protocols and Methodologies

While specific reaction conditions should be optimized for each unique application, the following are representative protocols for the primary reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an azide-containing molecule (e.g., an azide-modified E3 ligase ligand).

Reagents and Materials:

  • This compound

  • Azide-functionalized molecule (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 - 0.5 eq)

  • Solvent (e.g., t-BuOH/H2O, DMF, or DMSO)

Procedure:

  • Dissolve this compound and the azide-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO4·5H2O.

  • To the solution containing the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by LC-MS or TLC.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Note: For sensitive biomolecules, the use of a copper-chelating ligand (e.g., TBTA) is recommended to improve reaction efficiency and prevent oxidative damage.

Nucleophilic Substitution

This protocol outlines a general procedure for conjugating a molecule with a nucleophilic group (e.g., a phenol (B47542) on a target protein ligand) to the bromide end of this compound.

Reagents and Materials:

  • This compound

  • Molecule with a nucleophilic group (e.g., -OH, -SH, -NH2) (1.0 eq)

  • A non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Dissolve the nucleophile-containing molecule in the anhydrous solvent.

  • Add the base to the solution and stir for a short period to deprotonate the nucleophile.

  • Add this compound to the reaction mixture.

  • Heat the reaction if necessary and monitor its progress by LC-MS or TLC.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product.

  • The crude product is then purified by flash column chromatography.

Visualizing Workflows and Mechanisms

To further elucidate the role of this compound in modern drug discovery, the following diagrams illustrate a typical synthetic workflow for a PROTAC and the subsequent mechanism of action.

PROTAC_synthesis_workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: CuAAC Click Chemistry Target Ligand-OH Target Ligand-OH Intermediate Target Ligand-O-PEG9-Propargyl Target Ligand-OH->Intermediate + Propargyl-PEG9-Br (Base, Solvent) Propargyl-PEG9-Br This compound Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC + E3 Ligase Ligand-N3 (CuSO4, NaAsc) E3 Ligase Ligand-N3 E3 Ligase Ligand-Azide

Caption: Synthetic workflow for a PROTAC using this compound.

Caption: Mechanism of action for a PROTAC molecule.

References

Core Principles of Propargyl Group Reactivity in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Propargyl Group in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The propargyl group, a three-carbon moiety featuring a terminal alkyne (HC≡C-CH₂-), is a cornerstone functional group in the field of click chemistry.[1][2] Its high reactivity and specific incorporation into the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction have made it an indispensable tool for molecular assembly in drug discovery, bioconjugation, and materials science.[3][4][5] This guide provides a detailed examination of the propargyl group's reactivity, offering quantitative data, experimental protocols, and visual workflows to aid researchers in leveraging this powerful chemical handle.

The utility of the propargyl group is most prominently displayed in the CuAAC reaction, a highly efficient and regioselective process that joins the terminal alkyne of the propargyl group with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] This reaction is prized for its reliability, broad functional group tolerance, and high yields under mild, often aqueous, conditions.[7][8]

A second major class of azide-alkyne click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is crucial to note that SPAAC does not directly involve the terminal alkyne of a propargyl group. Instead, it relies on the high ring strain of a cyclooctyne (B158145) to react with an azide without the need for a copper catalyst.[6][9] While the propargyl group is not the reactive alkyne in SPAAC, a comparative understanding of CuAAC and SPAAC is essential for selecting the appropriate bioorthogonal strategy.

Quantitative Analysis of Reactivity: CuAAC vs. SPAAC

The choice between leveraging a propargyl group in a CuAAC reaction or using a SPAAC system depends on factors like the reaction environment (in vitro vs. in vivo), desired kinetics, and the chemical nature of the substrates.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Reactant Terminal Alkyne (e.g., Propargyl Group )Strained Cyclooctyne (e.g., DBCO, BCN)[6]
Catalyst Copper(I) required (e.g., from CuSO₄ + Sodium Ascorbate)[6]None required; driven by ring strain[6][10]
Reaction Rate Very Fast (Second-order rate constants ~10⁴ to 10⁵ M⁻¹s⁻¹)[6]Slower than CuAAC (Second-order rate constants ~10⁻³ to 1 M⁻¹s⁻¹)[6][11]
Typical Reaction Time Minutes to a few hours[6][12]Several hours to overnight[6]
Biocompatibility Limited for in vivo applications due to copper cytotoxicity[6]Highly bioorthogonal and suitable for living systems[13][14]
Regioselectivity Highly regioselective, yielding only the 1,4-disubstituted triazole[6]Can produce a mixture of regioisomers[6]
Reactant Size Small, minimally perturbing functional groups (azide and alkyne)[11]Bulky cyclooctyne can cause steric hindrance or increase hydrophobicity[11]

CuAAC Reaction Yields with Propargyl-Containing Substrates

The CuAAC reaction is known for its high to quantitative yields across a range of substrates.

Alkyne SubstrateAzide SubstrateCatalyst SystemYield (%)
PhenylacetyleneSodium Azide / 2-chloro-N-phenyl-acetamideFe/Cu nanocatalyst95%[15]
1-PentyneSodium Azide / 2-chloro-N-phenyl-acetamideFe/Cu nanocatalyst92%[15]
Propargyl alcoholSodium Azide / 2-chloro-N-phenyl-acetamideFe/Cu nanocatalyst94%[15]

Reaction Mechanisms and Experimental Workflows

Visualizing the reaction pathways and experimental steps is critical for successful implementation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper catalyst significantly accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[7]

CuAAC_Mechanism Simplified Catalytic Cycle of CuAAC CuI Cu(I) Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide Alkyne Propargyl Group (R-C≡CH) Alkyne->Acetylide + H⁺ Azide Azide (R'-N₃) Product 1,4-Triazole Product->CuI Vinylide Copper-Triazolide Intermediate Acetylide->Vinylide + Azide Vinylide->Product + H⁺

Caption: A simplified diagram of the CuAAC catalytic cycle.

General Experimental Workflow for CuAAC

A typical workflow for performing a CuAAC reaction involves careful preparation of reagents and monitoring of the reaction progress.

CuAAC_Workflow General Experimental Workflow for a CuAAC Reaction cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification dissolve Dissolve Alkyne & Azide in Solvent degas Degas Solution (if oxygen sensitive) dissolve->degas add_reductant Add Reducing Agent (e.g., Sodium Ascorbate) degas->add_reductant add_cu Add Cu(II) Source (e.g., CuSO₄) add_reductant->add_cu stir Stir at Room Temp (1-4 hours) add_cu->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify

Caption: A generalized workflow for a solution-phase CuAAC reaction.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates.

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.[15]

Materials:

  • Propargyl-functionalized substrate (1.0 eq)

  • Azide-functionalized substrate (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (B8700270) (0.1-0.5 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the alkyne and azide substrates in the chosen solvent.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[15]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change (e.g., to yellow-green) may be observed.[15]

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[15]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: CuAAC for Bioconjugation to a Protein

This protocol is adapted for labeling biomolecules, such as proteins, with probes.[15][16]

Materials:

  • Azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Propargyl-functionalized probe (e.g., fluorescent dye) (10-20 eq)

  • CuSO₄ stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule and the propargyl-functionalized probe.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[15][16] The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[16][17]

  • Add the catalyst premix to the reaction tube containing the biomolecule and probe. The final concentration of copper is typically between 50-250 µM.[16]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).[16]

  • Gently mix the reaction by inverting the tube or by using a slow rotator. Avoid vigorous vortexing to prevent protein denaturation.[15]

  • Allow the reaction to proceed at room temperature for 30-60 minutes.[15]

  • The labeled biomolecule can then be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[15]

Logical Framework for Reaction Choice

Choosing the correct click chemistry approach is critical for experimental success, especially in complex biological systems.

Decision_Tree Decision Framework: CuAAC vs. SPAAC start Application Environment? in_vivo Living System / In Vivo? start->in_vivo Biological in_vitro In Vitro / Small Molecule Synthesis start->in_vitro Chemical Synthesis spaac Use SPAAC (Copper-Free) in_vivo->spaac Yes in_vivo->in_vitro No speed Is reaction speed critical? in_vitro->speed cuaac Use CuAAC (Propargyl Group) speed->cuaac Yes spaac_slow Consider SPAAC (If copper is detrimental) speed->spaac_slow No

Caption: A decision tree for selecting between CuAAC and SPAAC.

Factors Influencing Propargyl Group Reactivity in CuAAC

  • Catalyst System: The efficiency of the CuAAC reaction depends heavily on maintaining a sufficient concentration of the active Cu(I) species.[16][18] This is typically achieved by in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate).[6][16]

  • Ligands: Accelerating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), stabilize the Cu(I) oxidation state, increase the reaction rate, and prevent biomolecule degradation from reactive oxygen species.[16][17][18]

  • Solvent: While the reaction is tolerant of many solvents, including water, the choice of solvent can influence reaction kinetics.[19] The use of ionic liquids has been shown to alter the kinetic profile, sometimes eliminating induction periods.[19]

  • Substrate Structure: Steric hindrance near the alkyne or azide can slow the reaction. Additionally, the presence of certain functional groups on the propargyl substrate can lead to side reactions. For example, propargyl bromide may react with the copper catalyst, making it a less suitable substrate in some cases.[20] Propargyl alcohols and amines, however, are generally highly reactive.[3][21]

Applications in Drug Development

The robust nature of the propargyl group's participation in click chemistry makes it a valuable tool for:

  • Antibody-Drug Conjugates (ADCs): The propargyl group, often as part of a linker, facilitates the "clicking" of a potent cytotoxic drug to an antibody, enabling targeted drug delivery.[4][9]

  • Peptide and PNA Conjugation: Site-specific labeling of peptides and peptide nucleic acids (PNAs) with reporter molecules like fluorophores or biotin.[13]

  • Drug Discovery: Rapidly generating libraries of complex molecules from smaller, modular building blocks for high-throughput screening.[5][22]

  • Biomaterial Functionalization: Modifying the surfaces of materials to enhance their properties or introduce new functionalities.[13]

Conclusion

The propargyl group is a highly versatile and reactive functional group that is central to the success of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Its small size, stability, and predictable reactivity make it an ideal chemical handle for researchers in chemistry, biology, and medicine. By understanding the quantitative aspects of its reactivity, adhering to optimized protocols, and making informed decisions between catalyzed and strain-promoted methodologies, scientists can effectively harness the power of the propargyl group to construct complex molecular architectures for a wide range of applications.

References

Propargyl-PEG9-bromide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Propargyl-PEG9-bromide, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and materials science. Due to the presence of a reactive propargyl group, this compound requires careful handling to mitigate potential hazards. This document summarizes key safety data, outlines detailed experimental protocols, and provides a logical workflow for its safe use from receipt to disposal.

Core Safety and Physical Properties

While a specific Safety Data Sheet (SDS) for this compound has classified it as not hazardous, the presence of the propargyl bromide functional group warrants a cautious approach. The safety profile of propargyl bromide is well-documented and indicates high toxicity, flammability, and reactivity. The addition of a nine-unit polyethylene (B3416737) glycol (PEG) chain is expected to modify these properties, primarily by increasing the molecular weight and likely reducing volatility. However, in the absence of specific toxicological data for the entire molecule, it is prudent to handle this compound with the precautions required for its most reactive component.

Quantitative Data Summary

The following tables summarize the known physical, chemical, and safety properties of propargyl bromide, which should be considered as a conservative guide for handling this compound.

Physical and Chemical Properties Value Citation
Molecular Formula C₂₁H₃₉BrO₉
Molecular Weight 515.43 g/mol
Boiling Point (Predicted) 525.6 ± 45.0 °C[1]
Density (Predicted) 1.200 ± 0.06 g/cm³[1]
Appearance Likely a liquid or low-melting solid
Solubility Soluble in water and many organic solvents
Hazard Identification (based on Propargyl Bromide) Classification Citation
Acute Toxicity (Oral) Toxic if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2][3]
Flammability Highly flammable liquid and vapor.[2][3]
Reactivity May be explosive, especially when heated or in the presence of certain metals. Reacts vigorously with oxidizing agents. Becomes shock-sensitive when mixed with chloropicrin.[1]
Personal Protective Equipment (PPE) Recommendations Specification Citation
Eye/Face Protection Chemical safety goggles and/or a face shield.[4]
Skin Protection Chemically resistant gloves (e.g., PVC, neoprene, or nitrile rubber), flame-resistant lab coat, and closed-toe shoes.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Experimental Protocols

Adherence to strict experimental protocols is paramount when working with this compound. The following procedures are based on best practices for handling hazardous and sensitive chemical reagents.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents.[1][4] The recommended storage temperature is typically -20°C to maintain stability and minimize degradation.

  • Inert Atmosphere: For long-term storage, it is advisable to store the material under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.

Handling and Dispensing
  • Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment: Ensure appropriate PPE, as detailed in the table above, is worn at all times.

  • Dispensing: Due to the potential for the compound to be a viscous liquid or a low-melting solid, it is recommended to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Use clean, dry, and compatible dispensing tools (e.g., glass or stainless steel). Avoid the use of plastic spatulas or containers unless their compatibility has been verified.

  • Static Discharge: Take precautionary measures against static discharge, which can be a source of ignition for flammable vapors.[4] Ensure all equipment is properly grounded.

Spill and Emergency Procedures
  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite. Place the contaminated material into a sealed, labeled container for proper disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately and notify the appropriate safety personnel.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal
  • Containerization: All waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This may involve incineration or other specialized chemical treatment methods. Do not dispose of this material down the drain.

Visualized Workflow and Signaling Pathways

To further clarify the safe handling procedures, the following diagrams, generated using the DOT language, illustrate the logical workflow for handling this compound and a conceptual representation of its use in a bioconjugation reaction.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Visually Check Store Store at -20°C (Inert Atmosphere) Inspect->Store If OK Equilibrate Equilibrate to RT Store->Equilibrate Prepare for Use DonPPE Don Appropriate PPE Equilibrate->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Dispense Dispense Material FumeHood->Dispense React Perform Reaction Dispense->React Decontaminate Decontaminate Glassware React->Decontaminate Waste Collect Waste Decontaminate->Waste Dispose Dispose via HazWaste Waste->Dispose

A logical workflow for the safe handling of this compound.

BioconjugationPathway Conceptual 'Click' Bioconjugation Pathway PropargylPEG This compound Conjugate PEGylated Bioconjugate PropargylPEG->Conjugate AzideMolecule Azide-Containing Molecule (e.g., Protein) AzideMolecule->Conjugate Catalyst Cu(I) Catalyst Catalyst->Conjugate

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG9-bromide in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker component, which connects the monoclonal antibody to the potent drug payload, is critical to the ADC's stability, efficacy, and safety profile. Propargyl-PEG9-bromide is a non-cleavable, polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of ADCs.[1][2] Its structure incorporates a terminal alkyne group, making it suitable for bio-orthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This allows for the stable and specific conjugation of an azide-modified drug to an antibody. The PEG9 spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties, reduce aggregation, and increase solubility.[]

These application notes provide a detailed protocol for the synthesis of an ADC using this compound, along with representative data and characterization methods.

Chemical Structure and Properties

FeatureDescription
Linker Name This compound
Chemical Nature Non-cleavable PEG-based linker
Reactive Group Terminal Alkyne
Conjugation Chemistry Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
PEG Units 9
Key Advantages Enhanced hydrophilicity, stable triazole linkage, bio-orthogonal reactivity

Experimental Protocols

This protocol describes a general method for conjugating an azide-modified payload to an antibody that has been functionalized with this compound.

Part 1: Antibody Modification with this compound

This step involves the introduction of the alkyne group to the antibody, typically by targeting surface-exposed lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG9-NHS ester (synthesized from this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker Preparation: Prepare a stock solution of Propargyl-PEG9-NHS ester in anhydrous DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the Propargyl-PEG9-NHS ester stock solution to the antibody solution. The molar ratio of linker to antibody will need to be optimized to achieve the desired degree of labeling (typically 5-10 fold molar excess).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker by SEC using a desalting column or by dialysis against the reaction buffer.

    • Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA or absorbance at 280 nm).

    • Characterize the degree of alkyne incorporation using MALDI-TOF mass spectrometry.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step describes the "click" reaction between the alkyne-modified antibody and an azide-containing cytotoxic payload.

Materials:

  • Alkyne-modified antibody from Part 1

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS, pH 7.0)

  • Purification system (e.g., SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of the azide-modified drug in DMSO.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 1 µL of 10 mM CuSO₄ and 1 µL of 50 mM THPTA). Let it stand for 5 minutes.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody and the azide-modified drug. The molar ratio of drug to antibody will depend on the desired drug-to-antibody ratio (DAR) and the degree of alkyne incorporation (typically a 2-5 fold molar excess of the drug is used).

    • Add the CuSO₄/THPTA premix to the antibody-drug mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.[1]

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted drug, catalyst, and other small molecules.

    • The ADC can be buffer-exchanged into a formulation buffer (e.g., PBS, pH 7.4).

Characterization of the Antibody-Drug Conjugate

The synthesized ADC should be thoroughly characterized to determine its key quality attributes.

Characterization MethodParameter MeasuredTypical Expected Results
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) and distributionA series of peaks corresponding to different drug loads (e.g., DAR 0, 2, 4, 6, 8). The weighted average DAR can be calculated.
Size-Exclusion Chromatography (SEC) Aggregation and purityA main peak corresponding to the monomeric ADC, with minimal high molecular weight species (aggregates).
Mass Spectrometry (e.g., LC-MS) Molecular weight of the ADC, confirmation of conjugationDeconvoluted mass spectrum showing peaks corresponding to the antibody with different numbers of conjugated drug-linker moieties.
UV-Vis Spectroscopy Protein concentration and DARCalculation of DAR based on the absorbance of the protein and the drug at their respective wavelengths.
Cell-based Cytotoxicity Assay In vitro potencyDetermination of the IC50 value of the ADC on a target cancer cell line.

Representative Quantitative Data

The following table presents representative data for an ADC synthesized using a propargyl-PEG linker and CuAAC chemistry. Disclaimer: This data is from a study using a similar linker and is provided for illustrative purposes. Results with this compound may vary.

ParameterResult
Average DAR (HIC) 3.8
Monomer Purity (SEC) >98%
Conjugation Yield >90%
In vitro Potency (IC50) 1.5 nM

Diagrams

ADC_Synthesis_Workflow cluster_antibody_modification Part 1: Antibody Modification cluster_click_chemistry Part 2: Click Chemistry mAb Monoclonal Antibody conjugation1 Lysine Conjugation mAb->conjugation1 linker Propargyl-PEG9-NHS Ester linker->conjugation1 purification1 Purification (SEC/Dialysis) conjugation1->purification1 alkyne_mAb Alkyne-Modified Antibody purification1->alkyne_mAb conjugation2 CuAAC Reaction alkyne_mAb->conjugation2 azide_drug Azide-Modified Drug azide_drug->conjugation2 catalyst CuSO4/THPTA Sodium Ascorbate catalyst->conjugation2 purification2 Purification (SEC) conjugation2->purification2 ADC Antibody-Drug Conjugate purification2->ADC

Caption: Experimental workflow for ADC synthesis.

CuAAC_Reaction Antibody_Alkyne Antibody-PEG9-Propargyl ADC Antibody-PEG9-Triazole-Drug Antibody_Alkyne->ADC + Drug_Azide Drug-Azide Drug_Azide->ADC Catalyst Cu(I) Catalyst (from CuSO4/Ascorbate) Catalyst->ADC

Caption: CuAAC reaction for ADC formation.

References

Application Notes and Protocols for Propargyl-PEG9-bromide in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1][2][3]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[2][4][5] Propargyl-PEG9-bromide is a bifunctional linker featuring a terminal alkyne group (propargyl) and a bromide, connected by a nine-unit PEG chain. The propargyl group is ideal for highly efficient and specific conjugation to an azide-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a cornerstone of modular PROTAC synthesis.[1][6][7] The bromide allows for versatile attachment to the other ligand, typically through nucleophilic substitution.

Signaling Pathway and Experimental Workflow

The development and evaluation of a PROTAC involves a systematic workflow, from synthesis to cellular characterization. The ultimate goal is to induce the degradation of a target protein, thereby impacting its associated signaling pathway.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Signaling Pathway cluster_0 Cellular Environment PROTAC This compound based PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling Degradation->Downstream_Signaling

Caption: PROTAC-mediated degradation of a target protein and subsequent inhibition of its signaling pathway.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_1 PROTAC Synthesis & Characterization cluster_2 In Vitro & Cellular Evaluation cluster_3 Data Analysis Synthesis PROTAC Synthesis (Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Ternary_Complex_Assay Ternary Complex Formation Assay Characterization->Ternary_Complex_Assay Western_Blot Western Blot (DC50 & Dmax) Characterization->Western_Blot Cell_Viability Cell Viability Assay Characterization->Cell_Viability Data_Analysis Quantitative Data Analysis Ternary_Complex_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a modular approach for the synthesis of a PROTAC, involving the initial preparation of azide-functionalized ligands and their subsequent coupling to this compound via CuAAC.

Part A: Synthesis of Azide-Functionalized Ligand (E3 Ligase or POI Ligand)

This step involves modifying one of the ligands with an azide (B81097) group for subsequent click chemistry. The other ligand should possess a functional group (e.g., a phenol, amine, or thiol) that can react with the bromide of the this compound linker.

Reagents and Materials:

  • Ligand (with a suitable functional group for modification)

  • Azide-containing building block (e.g., 1-azido-3-bromopropane)

  • Base (e.g., potassium carbonate, diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Purification system (e.g., flash chromatography or preparative HPLC)

  • Analytical instruments (LC-MS, NMR)

Procedure:

  • Dissolve the ligand (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., K₂CO₃, 2-3 eq) to the solution.

  • Add the azide-containing building block (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at an appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the azide-functionalized ligand.

  • Characterize the purified product by LC-MS and ¹H NMR to confirm its identity and purity.

Part B: Coupling of Ligand to this compound

This step involves the reaction of the second ligand with the bromide end of the this compound linker.

Reagents and Materials:

  • Ligand (with a nucleophilic functional group)

  • This compound

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve the ligand (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere.

  • Add the base (2-3 eq) to the solution.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at an appropriate temperature and monitor its progress by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the crude product to obtain the alkyne-functionalized ligand-linker conjugate.

  • Characterize the purified product by LC-MS and ¹H NMR.

Part C: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the final "click" reaction to assemble the PROTAC.

Reagents and Materials:

  • Alkyne-functionalized ligand-linker conjugate (from Part B) (1.0 eq)

  • Azide-functionalized ligand (from Part A) (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2-0.5 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O, DMF, or DMSO)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

Procedure:

  • Dissolve the alkyne-functionalized ligand-linker conjugate and the azide-functionalized ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O. If using a copper ligand, pre-mix the CuSO₄ solution with the ligand.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution (or the pre-formed copper-ligand complex).

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.

Protocol 2: Western Blotting for Determination of DC₅₀ and Dₘₐₓ

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Reagents and Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody specific to the target protein and the loading control. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the ECL substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control for each sample.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).

Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay allows for the detection and characterization of the PROTAC-induced ternary complex in live cells.

Reagents and Materials:

  • Cell line suitable for transfection

  • Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • Synthesized PROTAC

Procedure:

  • Cell Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in a suitable assay plate.

  • Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add serial dilutions of the PROTAC.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer.

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.

Quantitative Data

Table 1: Influence of PEG Linker Length on Degradation Efficiency of a BRD4-targeting PROTAC

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC APEG2>1000<20
PROTAC BPEG415085
PROTAC CPEG650>90
PROTAC DPEG88080

Data is illustrative and compiled from various literature sources.

Table 2: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC XAlkyl785.94.2165.2
PROTAC YPEG2831.93.5174.5
PROTAC ZPEG4919.02.8193.0

Data compiled from publicly available research.[5]

Conclusion

This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its nine-unit PEG chain offers a balance of hydrophilicity and flexibility, which can be advantageous for optimizing the solubility, permeability, and ternary complex formation of a PROTAC. The terminal propargyl group allows for the use of highly efficient "click chemistry" for the final assembly of the PROTAC molecule. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker, enabling researchers to systematically develop novel protein degraders for therapeutic and research applications. While specific performance data for a PEG9-containing PROTAC should be empirically determined, the general principles of linker optimization strongly suggest its utility in achieving potent and effective targeted protein degradation.

References

Bioconjugation of Proteins with Propargyl-PEG9-bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. PEGylation enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility. Propargyl-PEG9-bromide is a heterobifunctional linker that facilitates the introduction of a terminal alkyne group onto a protein. This alkyne handle enables subsequent, highly specific and efficient conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."

This document provides detailed application notes and protocols for the bioconjugation of proteins using this compound. It covers the initial propargylation of the protein via alkylation of nucleophilic amino acid residues, followed by the subsequent click chemistry reaction with an azide-bearing molecule.

Principle of the Reaction

The bioconjugation process using this compound is a two-stage process:

  • Protein Propargylation: The bromide moiety of this compound serves as a leaving group in a nucleophilic substitution reaction with amino acid side chains on the protein surface. The primary targets for this alkylation are the thiol groups of cysteine residues and, to a lesser extent, the ε-amino groups of lysine (B10760008) residues. The reaction conditions, particularly pH, can be modulated to favor modification of one residue over the other.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced terminal alkyne on the protein undergoes a [3+2] cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly specific, rapid, and forms a stable triazole linkage.

Data Presentation

Table 1: Quantitative Parameters for Protein Propargylation

ParameterRecommended RangeNotes
Molar Ratio (this compound : Protein)10:1 to 50:1The optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling (DoL) while minimizing non-specific modifications.
Protein Concentration1-10 mg/mLHigher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency.
Reaction pH7.5 - 9.0 (for lysine targeting)6.5 - 7.5 (for cysteine targeting)Higher pH deprotonates lysine amines, increasing their nucleophilicity. Near-neutral pH favors the more nucleophilic thiol group of cysteine.
Reaction Temperature4°C to Room Temperature (20-25°C)Lower temperatures can help maintain protein stability, while room temperature can increase the reaction rate.
Reaction Time2 - 24 hoursIncubation time is a critical parameter for controlling the degree of labeling.

Table 2: Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentStock ConcentrationFinal ConcentrationMolar Excess (relative to propargylated protein)
Azide-functionalized molecule10 mM in DMSO or water50 - 250 µM2 - 10 fold
Copper(II) Sulfate (CuSO₄)20 mM in water100 - 500 µM2 - 10 fold
Ligand (e.g., THPTA)50 mM in water500 µM - 2.5 mM10 - 50 fold (5:1 ratio to CuSO₄)
Reducing Agent (e.g., Sodium Ascorbate)100 mM in water (prepare fresh)2.5 - 5 mM50 - 100 fold

Experimental Protocols

Part 1: Propargylation of Proteins with this compound

This protocol describes a general method for the alkylation of proteins with this compound. The conditions provided are a starting point and should be optimized for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (Size Exclusion Chromatography or Ion Exchange Chromatography)

  • Desalting columns

Protocol:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If targeting cysteine residues, ensure they are in a reduced state. This may require pre-treatment with a reducing agent like DTT or TCEP, followed by its removal using a desalting column.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Propargylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the reagent dropwise while gently vortexing to prevent protein precipitation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification of the Propargylated Protein:

    • Remove excess reagents and byproducts by either Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[][2][3]

      • SEC: This method separates molecules based on their hydrodynamic radius and is effective for removing smaller molecules like the unreacted PEG linker.[]

      • IEX: This technique separates proteins based on their surface charge. PEGylation can shield surface charges, altering the protein's elution profile and allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[][3][4]

    • Alternatively, for rapid buffer exchange and removal of small molecules, use a desalting column or dialysis.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Confirm the successful conjugation and determine the degree of labeling (DoL) using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5][6][7]

Part 2: Click Chemistry with the Propargylated Protein

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized molecule to the propargylated protein.

Materials:

  • Propargylated protein

  • Azide-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification system (as described in Part 1)

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the propargylated protein and the azide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.

  • Click Reaction:

    • Add the catalyst premix to the protein-azide mixture.

    • Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate using SEC or IEX to remove the catalyst, excess reagents, and any unreacted protein.[][3]

  • Characterization:

    • Characterize the final conjugate using SDS-PAGE (which may show a mobility shift), UV-Vis spectroscopy (if the azide (B81097) molecule is a chromophore), and mass spectrometry to confirm the final molecular weight.[5][6][7]

Visualizations

experimental_workflow cluster_propargylation Part 1: Protein Propargylation cluster_click_chemistry Part 2: Click Chemistry (CuAAC) protein_prep Protein Preparation (Buffer Exchange, Reduction) reaction1 Alkylation Reaction (pH 7.5-9.0 for Lysines pH 6.5-7.5 for Cysteines) protein_prep->reaction1 reagent_prep1 Reagent Preparation (this compound) reagent_prep1->reaction1 quench1 Quenching (e.g., Tris buffer) reaction1->quench1 purification1 Purification (SEC or IEX) quench1->purification1 char1 Characterization (Mass Spectrometry) purification1->char1 propargylated_protein Propargylated Protein char1->propargylated_protein Proceed to Click Chemistry reaction2 Click Reaction (Cu(I) Catalysis) propargylated_protein->reaction2 reagent_prep2 Reagent Preparation (Azide, CuSO4, Ligand, Ascorbate) reagent_prep2->reaction2 purification2 Purification (SEC or IEX) reaction2->purification2 char2 Final Characterization purification2->char2

Caption: Experimental workflow for protein bioconjugation.

signaling_pathway cluster_application Application Example: Targeted Drug Delivery propargylated_antibody Propargylated Antibody adc Antibody-Drug Conjugate (ADC) propargylated_antibody->adc azide_drug Azide-Functionalized Cytotoxic Drug azide_drug->adc Click Chemistry binding ADC Binds to Cell Surface Antigen adc->binding Targeting target_cell Target Cancer Cell (Antigen Expression) target_cell->binding internalization Internalization binding->internalization drug_release Drug Release internalization->drug_release apoptosis Cell Death (Apoptosis) drug_release->apoptosis

Caption: Logical flow for creating and using an Antibody-Drug Conjugate.

References

Application Notes and Protocols for Propargyl-PEG9-bromide in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-bromide is a heterobifunctional linker molecule integral to contemporary proteomics research, particularly in the field of targeted protein degradation (TPD). Its structure comprises two key functional moieties: a terminal propargyl group (an alkyne) and a bromide. This dual functionality allows for a sequential or modular synthetic approach to creating complex bioconjugates.

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1] This highly efficient and bioorthogonal reaction enables the covalent linkage of the PEG linker to a molecule bearing an azide (B81097) group. The bromide, on the other hand, is a reactive leaving group amenable to nucleophilic substitution by functionalities such as amines or thiols. The polyethylene (B3416737) glycol (PEG) spacer, consisting of nine ethylene (B1197577) glycol units, enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[2]

The primary application of this compound in proteomics is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] In this context, this compound can serve as the linker connecting a ligand that binds the POI to a ligand that recruits an E3 ligase.

Principle of Application: PROTAC-Mediated Targeted Protein Degradation

A PROTAC molecule consists of three components: a warhead that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase (e.g., VHL or CRBN), and a linker that connects the two.[2] The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2][5]

The experimental workflow for utilizing this compound in a TPD study typically involves two main stages:

  • Synthesis of the PROTAC: This involves conjugating the POI-binding ligand and the E3 ligase-recruiting ligand to the this compound linker.

  • Proteomic Analysis: The synthesized PROTAC is introduced to a cellular model, and quantitative proteomics is employed to identify and quantify the degradation of the target protein and to assess off-target effects.

Below is a diagram illustrating the general workflow for a TPD proteomics experiment using a PROTAC synthesized with a this compound linker.

TPD_Workflow General Workflow for Targeted Protein Degradation Proteomics cluster_synthesis PROTAC Synthesis cluster_proteomics Proteomic Analysis POI_ligand POI Ligand (with azide) Click_Reaction Click Chemistry (CuAAC) POI_ligand->Click_Reaction E3_ligand E3 Ligase Ligand (with nucleophile) SN_Reaction Nucleophilic Substitution E3_ligand->SN_Reaction Linker This compound Linker->Click_Reaction Intermediate Intermediate Conjugate Click_Reaction->Intermediate PROTAC Final PROTAC SN_Reaction->PROTAC Intermediate->SN_Reaction Treatment PROTAC Treatment PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Protein Quantification LC_MS->Data_Analysis Result Degradation Profile Data_Analysis->Result

Caption: Workflow for PROTAC synthesis and proteomic analysis.

Hypothetical Application: Targeting Bromodomain-containing protein 4 (BRD4)

This section provides a hypothetical protocol for the synthesis of a BRD4-targeting PROTAC using this compound and its subsequent analysis in a proteomics experiment. Note: This is a representative protocol, and specific conditions may need to be optimized.

Part 1: Synthesis of a BRD4-Targeting PROTAC

In this example, we will synthesize a PROTAC targeting BRD4, a protein implicated in cancer. We will use JQ1 as the BRD4-binding warhead and a derivative of pomalidomide (B1683931) to recruit the CRBN E3 ligase.

Diagram of PROTAC Synthesis Strategy

PROTAC_Synthesis cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Nucleophilic Substitution JQ1_azide JQ1-azide Intermediate JQ1-PEG9-bromide JQ1_azide->Intermediate CuSO4, Sodium Ascorbate (B8700270) DMF/H2O Pomalidomide_NH2 Pomalidomide derivative (with primary amine) Final_PROTAC BRD4-PROTAC Pomalidomide_NH2->Final_PROTAC Linker This compound Linker->Intermediate Intermediate->Final_PROTAC DIPEA, DMF

Caption: Two-step synthesis of a BRD4-targeting PROTAC.

Experimental Protocol: PROTAC Synthesis

  • Step 1: Synthesis of JQ1-PEG9-bromide Intermediate

    • Dissolve JQ1-azide (1 equivalent) and this compound (1.1 equivalents) in a 4:1 mixture of DMF and water.

    • Add copper(II) sulfate (B86663) (0.1 equivalents) and sodium ascorbate (0.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the JQ1-PEG9-bromide intermediate.

  • Step 2: Synthesis of the Final BRD4-PROTAC

    • Dissolve the JQ1-PEG9-bromide intermediate (1 equivalent) and the pomalidomide derivative (1.2 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

    • Stir the reaction at 50 °C for 24-48 hours, monitoring by LC-MS.

    • Upon completion, purify the reaction mixture directly by reverse-phase HPLC to obtain the final BRD4-PROTAC.

Part 2: Quantitative Proteomic Analysis of BRD4 Degradation

Experimental Protocol: Cell Treatment and Proteomic Sample Preparation

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express BRD4 (e.g., HeLa or MCF-7) in appropriate media.

    • Seed cells in multiple plates for different treatment conditions (e.g., vehicle control, 10 nM PROTAC, 100 nM PROTAC, 1 µM PROTAC) and time points (e.g., 6h, 12h, 24h).

    • Treat the cells with the synthesized BRD4-PROTAC or vehicle (DMSO) for the desired duration.

  • Cell Lysis and Protein Digestion:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest with trypsin overnight at 37 °C.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixtures using C18 solid-phase extraction.

    • Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

Data Presentation: Hypothetical Quantitative Proteomics Results

The following table represents hypothetical data from a quantitative proteomics experiment investigating the effects of the synthesized BRD4-PROTAC.

ProteinGene NameVehicle Control (Normalized Abundance)100 nM PROTAC (24h) (Normalized Abundance)Log2 Fold Changep-value
Bromodomain-containing protein 4BRD41.000.15-2.74< 0.001
Bromodomain-containing protein 2BRD21.000.25-2.00< 0.001
Bromodomain-containing protein 3BRD31.000.30-1.74< 0.01
Histone H3.3H3-3A1.000.98-0.030.85
Beta-actinACTB1.001.020.030.91
GAPDHGAPDH1.000.99-0.010.88

Signaling Pathway Visualization

The synthesized PROTAC is designed to hijack the Ubiquitin-Proteasome System to degrade BRD4. The following diagram illustrates this pathway.

TPD_Pathway BRD4 BRD4 (Target Protein) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) BRD4->Ternary_Complex PROTAC BRD4-PROTAC PROTAC->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated degradation of BRD4 via the Ubiquitin-Proteasome System.

Conclusion

This compound is a versatile chemical tool for the construction of bifunctional molecules for applications in proteomics. Its primary utility lies in the synthesis of PROTACs for targeted protein degradation studies. The combination of click chemistry and nucleophilic substitution allows for flexible and efficient PROTAC assembly. Subsequent quantitative proteomic analysis is essential to validate the degradation of the target protein and to assess the selectivity of the PROTAC across the proteome. While no specific research publications were identified detailing the use of this compound at the time of this writing, the protocols and principles outlined here provide a robust framework for its application in proteomics research.

References

Application Notes and Protocols for Labeling Peptides with Propargyl-PEG9-bromide for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can reduce renal clearance and protect against proteolytic degradation. This results in a longer circulating half-life and potentially reduced immunogenicity.[1][2][3]

Propargyl-PEG9-bromide is a chemical labeling reagent that enables the covalent attachment of a PEG moiety containing a terminal alkyne group to peptides. This "clickable" tag can be used for subsequent derivatization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the attachment of reporter molecules such as fluorophores or biotin. For mass spectrometry-based proteomics, the introduction of the Propargyl-PEG9 moiety provides a defined mass shift, facilitating the identification and quantification of labeled peptides.[4] This application note provides detailed protocols for the labeling of peptides with this compound and their subsequent analysis by mass spectrometry.

Principle of the Method

The labeling strategy is based on the alkylation of nucleophilic amino acid residues within a peptide by this compound. The primary targets for alkylation are the thiol group of cysteine residues (S-alkylation) and the ε-amino group of lysine (B10760008) residues (N-alkylation).[5] The reaction proceeds via a nucleophilic substitution, where the nucleophilic side chain of the amino acid attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent bond.

The resulting PEGylated peptide can then be analyzed directly by mass spectrometry to confirm the modification and determine the site of labeling. The propargyl group also allows for further functionalization using click chemistry if desired. Quantitative proteomics workflows, such as those employing isobaric tags (e.g., TMT), can be integrated with this labeling strategy to compare the abundance of specific peptides across different samples.[6][7][8]

Data Presentation

The successful labeling of peptides with this compound can be confirmed by a characteristic mass shift in the mass spectrum. The theoretical mass shift can be calculated based on the molecular formula of the Propargyl-PEG9-moiety that is added.

Molecular Formula of Propargyl-PEG9-moiety: C₂₂H₄₁O₉ Monoisotopic Mass of Propargyl-PEG9-moiety: 449.2745 Da

The observed mass shift in the mass spectrum should correspond to this theoretical value. The efficiency of the labeling reaction can be quantified by comparing the peak intensities of the labeled and unlabeled peptides.

Table 1: Theoretical and Observed Mass Shifts for a Model Peptide Labeled with this compound.

Peptide SequenceUnlabeled Monoisotopic Mass (Da)Labeled Monoisotopic Mass (Da)Theoretical Mass Shift (Da)Observed Mass Shift (Da)Labeling Efficiency (%)
AC-C(SH)GKYL-NH₂565.261014.53449.27449.2895
AC-K(NH₂)SYG-NH₂480.25929.52449.27449.2688

Note: The data presented in this table is illustrative and will vary depending on the specific peptide and experimental conditions.

Experimental Protocols

Materials
  • Peptide of interest (lyophilized)

  • This compound

  • Ammonium (B1175870) bicarbonate (NH₄HCO₃)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Iodoacetamide (IAM) (for optional blocking of non-labeled cysteines)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol 1: Labeling of Cysteine Residues

This protocol is optimized for the S-alkylation of cysteine residues.

  • Peptide Dissolution: Dissolve the lyophilized peptide in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.

  • Reduction (Optional but Recommended): If the peptide contains disulfide bonds, add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • Labeling Reaction: Add a 10-fold molar excess of this compound (dissolved in a minimal amount of ACN) to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours in the dark.

  • Quenching (Optional): To quench any unreacted this compound, a small molecule thiol such as dithiothreitol (B142953) (DTT) can be added to a final concentration of 20 mM.

  • Sample Cleanup: Desalt the labeled peptide solution using a C18 SPE cartridge.

    • Activate the cartridge with 1 mL of ACN.

    • Equilibrate the cartridge with 2 mL of 0.1% TFA in water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1% TFA in water.

    • Elute the labeled peptide with 1 mL of 50% ACN / 0.1% TFA in water.

  • Lyophilization: Lyophilize the eluted sample to dryness.

  • Storage: Store the labeled peptide at -20°C until mass spectrometry analysis.

Protocol 2: Labeling of Lysine Residues

This protocol is optimized for the N-alkylation of the ε-amino group of lysine residues.

  • Peptide Dissolution: Dissolve the lyophilized peptide in 100 mM sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 1 mg/mL.

  • Labeling Reaction: Add a 10-fold molar excess of this compound (dissolved in a minimal amount of ACN) to the peptide solution.

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours.

  • Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Sample Cleanup: Desalt the labeled peptide solution using a C18 SPE cartridge as described in Protocol 1.

  • Lyophilization: Lyophilize the eluted sample to dryness.

  • Storage: Store the labeled peptide at -20°C until mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Reconstitute the lyophilized labeled peptide in 0.1% formic acid in water to a suitable concentration for your mass spectrometer (e.g., 1 pmol/µL).

  • LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

  • Data Analysis:

    • Search the acquired MS/MS data against a database containing the sequence of the target peptide using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the mass shift of the Propargyl-PEG9 modification (449.2745 Da) on cysteine and/or lysine residues as a variable modification in the search parameters.

    • Manually inspect the MS/MS spectra of the identified labeled peptides to confirm the presence of the modification and determine the site of labeling.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis peptide Peptide Solution reduction Reduction (TCEP) peptide->reduction Optional labeling Labeling with This compound peptide->labeling reduction->labeling cleanup Desalting (SPE) labeling->cleanup lcms LC-MS/MS cleanup->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for labeling peptides with this compound and subsequent mass spectrometry analysis.

Logical Relationship of Labeling Reaction

labeling_reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products peptide Peptide with Nucleophilic Residue (Cys or Lys) alkylation Alkylation peptide->alkylation reagent This compound reagent->alkylation labeled_peptide Propargyl-PEG9-labeled Peptide alkylation->labeled_peptide byproduct Bromide Ion alkylation->byproduct

Caption: Logical relationship of the peptide labeling reaction with this compound.

Example Signaling Pathway: MAPK Signaling

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation labeling_point Peptide labeling can be used to quantify changes in phosphorylation of MEK and ERK upon growth factor stimulation. mek->labeling_point transcription_factor Transcription Factor erk->transcription_factor Phosphorylation erk->labeling_point gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: MAPK signaling pathway, a target for quantitative phosphoproteomics using peptide labeling.

Conclusion

The use of this compound for peptide labeling offers a versatile tool for researchers in proteomics and drug development. The protocols outlined in this application note provide a starting point for the successful modification of peptides for mass spectrometry analysis. The defined mass shift upon labeling allows for confident identification of modified peptides, and the propargyl handle opens up possibilities for further downstream applications using click chemistry. By integrating this labeling strategy with quantitative proteomics workflows, researchers can gain valuable insights into the dynamics of peptides and proteins in complex biological systems.

References

Application Notes and Protocols: Synthesis of Heterobifunctional Linkers using Propargyl-PEG9-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-bromide is a versatile building block for the synthesis of heterobifunctional linkers, which are critical components in the construction of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This molecule features a terminal propargyl group, amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a bromide group that serves as a reactive handle for nucleophilic substitution. The nine-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final bioconjugate.

These application notes provide detailed protocols for the synthesis of three key heterobifunctional linkers from this compound: Propargyl-PEG9-azide, Propargyl-PEG9-amine, and Propargyl-PEG9-thiol.

Synthesis of Heterobifunctional Linkers

The bromide moiety of this compound can be readily displaced by various nucleophiles to introduce different functionalities on the opposing end of the PEG linker. The following sections detail the synthesis of azide (B81097), amine, and thiol terminated linkers.

Protocol 1: Synthesis of Propargyl-PEG9-azide

This protocol describes the conversion of the bromide to an azide, a functional group widely used in "click chemistry."

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Sodium Azide: Add sodium azide (NaN3) (1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data Summary:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound515.441.0-
Sodium Azide65.011.5-
Propargyl-PEG9-azide477.56->95

Characterization:

  • ¹H NMR (CDCl₃): The successful conversion is confirmed by the appearance of a triplet at approximately 3.3-3.4 ppm, corresponding to the methylene (B1212753) protons adjacent to the newly formed azide group (-CH₂-N₃)[1]. The signals for the propargyl group (a triplet at ~2.4 ppm for the alkyne proton and a doublet at ~4.2 ppm for the methylene protons) and the PEG backbone (a multiplet around 3.6 ppm) should remain.

Protocol 2: Synthesis of Propargyl-PEG9-amine

This protocol outlines the synthesis of an amine-terminated linker via the Gabriel synthesis, which is a robust method for preparing primary amines from alkyl halides.

Experimental Protocol:

  • Phthalimide (B116566) Alkylation: Dissolve this compound (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF. Heat the mixture at 60-70°C overnight.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the N-Propargyl-PEG9-phthalimide intermediate with dichloromethane.

  • Purification of Intermediate: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrazinolysis: Dissolve the crude N-Propargyl-PEG9-phthalimide in ethanol. Add hydrazine (B178648) hydrate (B1144303) (4-5 eq) and reflux the mixture for 4-6 hours.

  • Final Work-up and Purification: After cooling, filter off the phthalhydrazide (B32825) precipitate. Concentrate the filtrate and purify the crude product by silica (B1680970) gel chromatography to obtain Propargyl-PEG9-amine.

Quantitative Data Summary:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%) (Overall)
This compound515.441.0-
Potassium Phthalimide185.221.2-
Hydrazine Hydrate50.064-5-
Propargyl-PEG9-amine451.58-75-85

Characterization:

  • ¹H NMR (CDCl₃): The final product will show the disappearance of the phthalimide aromatic protons. A new broad singlet corresponding to the amine protons (-NH₂) will appear, and the methylene protons adjacent to the amine (-CH₂-NH₂) will typically resonate around 2.8-3.0 ppm[2]. The characteristic signals for the propargyl group and the PEG backbone will be retained.

Protocol 3: Synthesis of Propargyl-PEG9-thiol

This protocol describes the formation of a thiol-terminated linker, which is useful for conjugation to maleimides or for forming disulfide bonds. The synthesis proceeds via an isothiouronium salt intermediate.

Experimental Protocol:

  • Isothiouronium Salt Formation: Dissolve this compound (1.0 eq) and thiourea (B124793) (1.2 eq) in ethanol. Reflux the mixture for 4-6 hours.

  • Intermediate Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude isothiouronium salt.

  • Hydrolysis: Dissolve the crude salt in an aqueous solution of a base (e.g., sodium hydroxide (B78521) or sodium carbonate) and heat the mixture to hydrolyze the isothiouronium salt.

  • Acidification and Extraction: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl). Extract the thiol product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Propargyl-PEG9-thiol.

Quantitative Data Summary:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%) (Overall)
This compound515.441.0-
Thiourea76.121.2-
Propargyl-PEG9-thiol468.64-70-80

Characterization:

  • ¹H NMR (CDCl₃): The successful formation of the thiol is indicated by the appearance of a triplet at approximately 1.5-1.6 ppm corresponding to the thiol proton (-SH)[3]. The methylene protons adjacent to the sulfur atom (-CH₂-SH) will typically appear as a quartet or multiplet around 2.7 ppm[4]. The propargyl and PEG signals will remain.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_azide Protocol 1 cluster_amine Protocol 2 cluster_thiol Protocol 3 start This compound azide_reagent NaN3, DMF start->azide_reagent amine_reagent1 1. K-Phthalimide, DMF start->amine_reagent1 thiol_reagent1 1. Thiourea, EtOH start->thiol_reagent1 azide_product Propargyl-PEG9-azide azide_reagent->azide_product amine_intermediate N-Propargyl-PEG9-phthalimide amine_reagent1->amine_intermediate amine_reagent2 2. N2H4·H2O, EtOH amine_product Propargyl-PEG9-amine amine_reagent2->amine_product thiol_intermediate Isothiouronium Salt thiol_reagent1->thiol_intermediate thiol_reagent2 2. NaOH(aq), then H+ thiol_product Propargyl-PEG9-thiol thiol_reagent2->thiol_product

Caption: Synthetic routes from this compound.

Application Example: Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_Mechanism cluster_cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate.[5][][7]

References

Surface Modification of Nanoparticles with Propargyl-PEG9-bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. By creating a hydrophilic shield, PEGylation can reduce opsonization and clearance by the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect.

Propargyl-PEG9-bromide is a heterobifunctional linker that offers a versatile platform for nanoparticle surface functionalization. The propargyl group provides a terminal alkyne moiety, enabling covalent conjugation to azide-functionalized nanoparticles via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] The bromide terminus can be further modified or used for other conjugation strategies. This application note provides detailed protocols for the surface modification of nanoparticles using this compound, along with characterization techniques and data on the impact of such modifications on nanoparticle properties.

Applications

Nanoparticles functionalized with this compound are suitable for a wide range of biomedical applications, including:

  • Targeted Drug Delivery: The terminal alkyne group can be used to attach targeting ligands (e.g., antibodies, peptides, aptamers) to direct the nanoparticle to specific cell types, such as cancer cells. This enhances the therapeutic efficacy while minimizing off-target effects.[1]

  • Bioimaging: Fluorescent dyes or imaging agents can be conjugated to the nanoparticle surface for in vitro and in vivo tracking and diagnostic applications.

  • Theranostics: Combining therapeutic agents and imaging probes on a single nanoparticle platform allows for simultaneous diagnosis and therapy.

Experimental Protocols

This section provides detailed protocols for the synthesis of azide-functionalized gold nanoparticles and their subsequent surface modification with this compound via a CuAAC reaction.

Protocol 1: Synthesis of Azide-Functionalized Gold Nanoparticles (AuNPs)

This protocol describes a method for synthesizing gold nanoparticles and functionalizing them with an azide-terminated ligand.[3][4]

Materials:

Procedure:

  • Synthesis of Citrate-Stabilized AuNPs:

    • In a meticulously clean flask, bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.

    • Rapidly add 2 mL of 1% (w/v) trisodium citrate solution.

    • The solution color will change from yellow to deep red, indicating the formation of AuNPs.

    • Continue boiling and stirring for 15 minutes, then allow the solution to cool to room temperature.

  • Surface Functionalization with Azide-Thiol:

    • To the citrate-stabilized AuNP solution, add a solution of 11-azido-1-undecanethiol in ethanol (final concentration of the thiol is typically in the micromolar range, optimization may be required).

    • Stir the mixture at room temperature for 18-24 hours to allow for ligand exchange.[5]

    • Purify the azide-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 30 minutes).

    • Remove the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice to remove excess unbound ligands.

    • Finally, resuspend the purified azide-functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Surface Modification with this compound via CuAAC

This protocol details the "clicking" of this compound onto the surface of azide-functionalized AuNPs.[1][5]

Materials:

  • Azide-functionalized AuNPs (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in deionized water or a compatible organic solvent like DMSO.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • Click Reaction:

    • In a microcentrifuge tube, add the azide-functionalized AuNP suspension.

    • Add the this compound solution. The molar ratio of the PEG linker to the estimated number of azide (B81097) groups on the nanoparticles should be optimized, but a 10- to 50-fold excess of the PEG linker is a good starting point.

    • (Optional) If using THPTA, pre-mix the CuSO₄ and THPTA solutions (e.g., at a 1:5 molar ratio) and incubate for a few minutes.

    • Add the CuSO₄ (or CuSO₄/THPTA complex) to the nanoparticle mixture. A final copper concentration of 50-250 µM is typically effective.[1]

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.[1]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification of PEGylated Nanoparticles:

    • Purify the this compound functionalized AuNPs by centrifugation (e.g., 12,000 x g for 30 minutes) to remove excess reagents.

    • Discard the supernatant and resuspend the pellet in PBS.

    • Repeat the washing step at least two more times.

    • After the final wash, resuspend the purified nanoparticles in the desired buffer for characterization and downstream applications.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.

Parameter Technique Expected Outcome after this compound Modification
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Increase in hydrodynamic diameter due to the PEG layer. A low PDI (<0.2) indicates a monodisperse sample.
Surface Charge Zeta Potential MeasurementA shift in zeta potential towards neutral is expected due to the shielding effect of the neutral PEG chains.
Size and Morphology Transmission Electron Microscopy (TEM)Visualization of the nanoparticle core. The PEG layer is typically not visible under TEM.
Confirmation of PEGylation Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) SpectroscopyAppearance of characteristic peaks corresponding to the PEG backbone and the propargyl group.
Quantification of PEGylation Thermogravimetric Analysis (TGA) or UV-Vis Spectroscopy (with a chromophore-labeled PEG)TGA can determine the weight percentage of the PEG coating.

Quantitative Data on the Effects of PEGylation

The following tables summarize representative quantitative data on how PEGylation, similar to that achieved with this compound, can affect the physicochemical properties and biological interactions of nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

Parameter Unmodified Nanoparticles PEGylated Nanoparticles Reference
Hydrodynamic Diameter (nm) 100 ± 5150 ± 8[6]
Zeta Potential (mV) -30 ± 3-5 ± 2[6]
Polydispersity Index (PDI) 0.150.12[7]

Table 2: Impact of PEGylation on Drug Loading and Release

Parameter Unmodified Nanoparticles PEGylated Nanoparticles Reference
Drug Loading Capacity (%) 10 ± 1.28.5 ± 1.0[8]
Encapsulation Efficiency (%) 85 ± 580 ± 4
Cumulative Drug Release at 24h (%) 80 ± 660 ± 5[8]

Table 3: Influence of PEGylation on Cellular Uptake

Cell Line Uptake of Unmodified Nanoparticles (relative units) Uptake of PEGylated Nanoparticles (relative units) Reference
Macrophage (e.g., RAW 264.7) 10040
Cancer Cell (e.g., HeLa) 10075

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Azide-Functionalized Nanoparticles cluster_1 Surface Modification with this compound cluster_2 Characterization & Application NP_synthesis Nanoparticle Synthesis (e.g., Citrate Reduction for AuNPs) Azide_functionalization Surface Functionalization with Azide-Thiol NP_synthesis->Azide_functionalization Purification_1 Purification (Centrifugation) Azide_functionalization->Purification_1 Click_reaction CuAAC 'Click' Reaction with this compound Purification_1->Click_reaction Purification_2 Purification (Centrifugation) Click_reaction->Purification_2 Characterization Physicochemical Characterization (DLS, Zeta, TEM, etc.) Purification_2->Characterization Drug_loading Drug Loading (Optional) Characterization->Drug_loading Targeting_ligand Targeting Ligand Conjugation (Optional) Drug_loading->Targeting_ligand In_vitro_studies In Vitro / In Vivo Studies Targeting_ligand->In_vitro_studies

Caption: Experimental workflow for the synthesis and functionalization of nanoparticles.

PI3K/Akt Signaling Pathway in Cancer

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Targeted_NP Targeted PEGylated Nanoparticle Targeted_NP->RTK Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Targeted nanoparticles inhibiting the PI3K/Akt signaling pathway.

Conclusion

The surface modification of nanoparticles with this compound offers a robust and versatile method for developing advanced nanomaterials for various biomedical applications. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to design, synthesize, and characterize these functionalized nanoparticles. The ability to precisely control the surface chemistry through "click" reactions opens up numerous possibilities for creating highly specific and effective nanomedicines. Further optimization of PEG density, chain length, and targeting moieties will continue to advance the field of targeted drug delivery and personalized medicine.

References

Application Notes and Protocols for Propargyl-PEG9-bromide Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction involving Propargyl-PEG9-bromide. This versatile bifunctional linker is valuable in bioconjugation, drug delivery, and materials science, where the propargyl group allows for efficient conjugation to azide-containing molecules, and the terminal bromide offers a site for subsequent nucleophilic substitution.

Introduction to this compound Click Chemistry

The "click" reaction is a prime example of a highly efficient and specific chemical transformation. The copper(I)-catalyzed reaction between a terminal alkyne (the propargyl group of this compound) and an azide-functionalized molecule results in a stable triazole linkage.[1][2][3] This bioorthogonal reaction is characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal tool for conjugating diverse molecular entities.[4] The nine-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate.[5]

Key Experimental Parameters

Successful execution of the click reaction with this compound hinges on the careful optimization of several key parameters. The following table summarizes typical experimental conditions collated from various protocols for similar PEG-alkyne systems.

ParameterTypical Conditions/ReagentsNotes
Alkyne Reagent This compoundThe propargyl group is the terminal alkyne for the click reaction.[5][6]
Azide (B81097) Reagent Azide-functionalized molecule of interestAn excess of the azide component (from 1.1 to 50 equivalents) can be used to drive the reaction to completion.[1]
Copper(I) Source Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, or Copper(I) bromide (CuBr)CuSO₄ is commonly used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.[1] CuBr can be used directly.[7][8]
Reducing Agent Sodium AscorbateUsed to reduce Cu(II) to the catalytically active Cu(I) state and protect against oxidation.[1][9]
Ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency, especially in aqueous media.[1]
Solvent Phosphate-Buffered Saline (PBS), Dimethylformamide (DMF), Water, or mixtures like t-BuOH/waterThe choice of solvent depends on the solubility of the reactants. Aqueous buffers are common for biological applications.[1][7]
Reactant Concentrations Typically in the millimolar (mM) rangeProtein concentrations may be optimized, for instance, by decreasing them from 1 to 0.1 mg/mL to improve PEGylation efficiency.[10]
Molar Ratios Azide:Alkyne (e.g., 1:1), Catalyst:Alkyne (e.g., 0.5:1)The stoichiometry should be optimized for each specific reaction.[11][12]
Temperature Room temperature (20-25°C) to 40°CThe reaction is often performed at room temperature, but gentle heating can increase the reaction rate.[7][8]
Reaction Time 30 minutes to 48 hoursReaction progress should be monitored to determine the optimal time.[1][7][8]

Experimental Workflow

The general workflow for a this compound click reaction involves the preparation of stock solutions, the reaction setup, incubation, and subsequent purification of the conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare this compound Stock Solution mix_reactants Combine Alkyne, Azide, Buffer, and Ligand prep_alkyne->mix_reactants prep_azide Prepare Azide-Molecule Stock Solution prep_azide->mix_reactants prep_cu Prepare CuSO4 Stock Solution add_cu Add CuSO4 prep_cu->add_cu prep_ligand Prepare Ligand (THPTA) Stock Solution prep_ligand->mix_reactants prep_reductant Prepare Sodium Ascorbate Stock Solution (Fresh) initiate Initiate with Sodium Ascorbate prep_reductant->initiate mix_reactants->add_cu add_cu->initiate incubate Incubate at RT (e.g., 30-60 min) initiate->incubate purify Purify Conjugate (e.g., Chromatography, Dialysis) incubate->purify analyze Characterize Product (e.g., MS, HPLC) purify->analyze

Figure 1. Experimental workflow for the this compound click reaction.

Detailed Protocol: Click Reaction in Aqueous Buffer

This protocol provides a starting point for the conjugation of an azide-containing molecule to this compound in an aqueous environment, suitable for many biological applications.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Microcentrifuge tubes

Stock Solutions:

  • This compound (Alkyne): Prepare a 10 mM stock solution in deionized water or an appropriate organic solvent like DMSO.

  • Azide-Molecule: Prepare a 25 mM stock solution in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[1]

  • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.[1]

Reaction Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • 50 µL of the azide-containing molecule solution in PBS (adjust volume and concentration as needed).

    • 10 µL of the 10 mM this compound stock solution.

    • 10 µL of the 100 mM THPTA ligand solution. Vortex briefly to mix.[1]

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[1]

  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex the mixture thoroughly.[1]

  • Protect the reaction from light by wrapping the tube in aluminum foil.

  • Incubate the reaction at room temperature for 30-60 minutes.[1] For more challenging conjugations, the incubation time may be extended.

  • The resulting PEGylated conjugate is now ready for downstream purification and analysis.

Signaling Pathway Analogy: The Click Reaction Cascade

While not a biological signaling pathway, the sequence of events in a copper-catalyzed click reaction can be visualized in a similar manner, highlighting the roles of the different components.

G CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction Catalyst Active Cu(I)-Ligand Catalyst Complex CuI->Catalyst Ligand THPTA Ligand Ligand->Catalyst Stabilization Product Triazole-Linked PEG Conjugate Catalyst->Product Alkyne This compound (Alkyne) Alkyne->Product Cycloaddition Azide Azide-Molecule Azide->Product

Figure 2. Component interactions in the CuAAC reaction.

Optimization and Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the concentration of the azide component, extending the reaction time, or gently heating the reaction mixture. Ensure the sodium ascorbate solution is fresh, as its reducing power diminishes over time.

  • Precipitation: If precipitation occurs, the solvent system may not be optimal for the solubility of all reactants and the final product. Consider using a co-solvent system such as a mixture of water and a water-miscible organic solvent (e.g., DMSO, t-BuOH).

  • Biomolecule Stability: When working with sensitive biomolecules like proteins, it is crucial to ensure that the reaction conditions (e.g., presence of copper, pH) do not compromise their integrity. The use of copper-chelating ligands like THPTA is highly recommended to minimize potential damage.[1]

By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of click chemistry applications, enabling the synthesis of novel conjugates for advancing research and development.

References

Application Notes and Protocols for the Purification of Propargyl-PEG9-bromide Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-bromide is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The propargyl group allows for "click" chemistry reactions, while the bromide serves as a reactive site for nucleophilic substitution. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility. Ensuring the purity of this linker is critical for the success of subsequent conjugation reactions and the quality of the final product.

This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely accepted method for the analysis and purification of PEGylated compounds.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C21H39BrO9[1][2]
Molecular Weight 515.44 g/mol [1]
Typical Purity >96% - 98%[1][2][3]
HPLC Method Parameters for Purification
ParameterRecommended Setting
HPLC System Standard preparative or semi-preparative HPLC system
Column C18 Reverse-Phase Column (e.g., 10 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) + 0.1% Formic Acid
Gradient 20% to 80% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30°C
Injection Volume Dependent on sample concentration and column capacity
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferred. UV detection at ~210-220 nm can be used but may have low sensitivity.

Experimental Protocols

Sample Preparation
  • Accurately weigh the crude this compound conjugate.

  • Dissolve the sample in a minimal amount of the mobile phase (e.g., a mixture of acetonitrile and water) to a concentration suitable for preparative HPLC. A typical starting concentration is 10-50 mg/mL.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Purification
  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Gradient Elution: Begin the gradient elution as detailed in the HPLC Method Parameters table. A typical gradient for separating the desired product from impurities is a linear increase from 20% to 80% Acetonitrile (Mobile Phase B) over 20 minutes.

  • Fraction Collection: Collect fractions as the peaks elute from the column. The main peak corresponding to the this compound should be collected. The retention time will need to be determined empirically but is expected to be in the mid-to-late part of the gradient.

  • Column Wash and Re-equilibration: After the elution of the main peak, wash the column with a high percentage of Mobile Phase B (e.g., 95%) to remove any strongly retained impurities. Following the wash, re-equilibrate the column to the initial conditions for the next injection.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the this compound.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer.

  • Final Product Characterization: Characterize the final product to confirm its identity and purity using analytical techniques such as NMR and mass spectrometry.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate characterize Characterize Final Product evaporate->characterize

Caption: Experimental workflow for the HPLC purification of this compound.

Purification_Strategy cluster_compound Compound Properties cluster_method Purification Method cluster_principle Separation Principle Propargyl_PEG9_Br This compound Hydrophobicity Moderate Hydrophobicity (due to PEG chain and alkyl regions) Propargyl_PEG9_Br->Hydrophobicity Interaction Differential Partitioning Hydrophobicity->Interaction determines interaction with RP_HPLC Reverse-Phase HPLC C18_Column C18 Stationary Phase (Non-polar) RP_HPLC->C18_Column ACN_Water Acetonitrile/Water Mobile Phase (Polar) RP_HPLC->ACN_Water C18_Column->Interaction provides Elution Elution by increasing organic solvent concentration ACN_Water->Elution facilitates Interaction->Elution

Caption: Logical relationship of the reverse-phase HPLC purification strategy.

References

Troubleshooting & Optimization

improving low yield in Propargyl-PEG9-bromide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Propargyl-PEG9-bromide conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conjugation reaction with this compound is resulting in a very low or no yield. What are the primary causes?

A1: Low conjugation yield is a frequent challenge. The most common culprits are related to reagent quality, reaction conditions, and the presence of contaminants. Key areas to investigate include:

  • Reagent Integrity: this compound and many nucleophiles are sensitive to moisture and oxidation. Improper storage can lead to degradation and loss of reactivity.

  • Reaction Conditions: Suboptimal parameters such as temperature, pH (if applicable), choice of base, and solvent can significantly hinder the reaction.

  • Presence of Water: The bromide is a good leaving group, but the reaction is susceptible to hydrolysis, which consumes the starting material. Using anhydrous solvents and inert atmosphere is critical.[1]

  • Inadequate Activation of Nucleophile: The nucleophile may not be sufficiently deprotonated or activated to efficiently attack the this compound.

  • Steric Hindrance: The PEG chain, although it enhances solubility, can sometimes sterically hinder the reaction site, especially with bulky nucleophiles.[1]

Q2: How should I properly store and handle this compound to ensure its activity?

A2: To maintain the integrity of your this compound, adhere to the following storage and handling guidelines:

  • Storage: Store the reagent at –20°C in a sealed container, protected from light and moisture.[1]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial. Use anhydrous solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for the reaction.[1] After dispensing the reagent, it is good practice to flush the vial with an inert gas like argon or nitrogen before resealing.

Q3: What are the recommended solvents and bases for this type of conjugation?

A3: The choice of solvent and base is critical for a successful nucleophilic substitution reaction.

  • Solvents: Polar aprotic solvents are generally preferred as they can dissolve the PEG linker and many nucleophiles without interfering with the reaction. Recommended solvents include anhydrous DMF, DMSO, and Acetonitrile (ACN).

  • Bases: A non-nucleophilic, reasonably strong base is needed to deprotonate the nucleophile (e.g., the thiol of a cysteine or the hydroxyl of a tyrosine) without competing in the reaction. Common choices include Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH), or non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The choice of base may need to be optimized for your specific nucleophile.

Q4: My reaction seems to be working, but I'm losing a significant amount of product during purification. What are the best practices for purification?

A4: Purification of PEGylated products can be challenging due to their physical properties. A significant loss of product at this stage can be misinterpreted as a low reaction yield.

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the higher molecular weight PEGylated conjugate from unreacted small molecules, excess reagents, and salts.

  • Ion Exchange Chromatography (IEX): If your target molecule has a net charge that is significantly altered upon conjugation, IEX can be a powerful tool to separate the conjugated product from the unconjugated starting material.[2]

  • Precipitation: In some cases, the product can be precipitated out of the reaction mixture by adding a non-solvent (e.g., cold diethyl ether). This can be an effective first step in purification but may require further cleanup.[3]

  • Dialysis/Ultrafiltration: For large biomolecules, dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove small molecule impurities.[3]

Data Presentation

While specific quantitative data for this compound conjugation is proprietary or not widely published, the following table illustrates the impact of various reaction parameters on the yield of a related PEG-alkyne conjugation reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC). This data demonstrates the importance of optimizing reaction conditions to improve yield.

RunPressure (bar)Temperature (°C)Catalyst/Alkyne Molar RatioReaction Time (h)Yield (%)
1100350.12445.52
2160350.12459.52
3100450.12437.45
4160450.52482.32
5160450.54887.14
Data adapted from a study on the synthesis of a PEG conjugate via CuAAC in scCO2. The results show that higher pressure, lower temperature, and a higher catalyst ratio increased the yield. Extending the reaction time from 24h to 48h provided a marginal increase in yield.[4][5]

Experimental Protocols

General Protocol for Conjugation of a Thiol-Containing Peptide to this compound

This protocol provides a general workflow. Molar ratios, concentrations, and reaction times should be optimized for your specific application.

1. Reagent Preparation: a. Allow this compound and the lyophilized thiol-containing peptide to equilibrate to room temperature. b. Prepare anhydrous DMF by storing it over molecular sieves. c. Prepare a stock solution of a suitable base, such as Triethylamine (TEA), in anhydrous DMF.

2. Reaction Setup: a. In a clean, dry glass vial equipped with a magnetic stir bar, dissolve the thiol-containing peptide in anhydrous DMF to a final concentration of 1-10 mg/mL. b. Add the base (e.g., TEA) to the peptide solution. A 2-5 molar excess relative to the peptide is a good starting point. Stir for 5-10 minutes under an inert atmosphere (e.g., argon or nitrogen). c. In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF. d. Add the this compound solution dropwise to the stirring peptide solution. A 1.2 to 2-fold molar excess of the PEG reagent over the peptide is a common starting point.

3. Reaction: a. Seal the reaction vial under the inert atmosphere. b. Stir the reaction at room temperature for 12-24 hours. The optimal time should be determined by monitoring the reaction progress.

4. Monitoring and Quenching: a. Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC. b. Once the reaction has reached the desired level of completion, it can be quenched by adding a small amount of a thiol-containing quenching agent like 2-mercaptoethanol (B42355) to react with any excess this compound.

5. Purification: a. Dilute the reaction mixture with an appropriate buffer for purification. b. Purify the conjugate using Size Exclusion Chromatography (SEC) or Reverse Phase HPLC (RP-HPLC) to separate the PEGylated peptide from unreacted starting materials and byproducts. c. Collect fractions and analyze for the presence of the desired product. d. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Reagents Equilibrate Reagents (PEG-Br, Nucleophile) Dissolve_Nuc Dissolve Nucleophile in Anhydrous Solvent Reagents->Dissolve_Nuc Solvent Prepare Anhydrous Solvent (e.g., DMF) Solvent->Dissolve_Nuc Add_Base Add Base (e.g., TEA) Dissolve_Nuc->Add_Base Mix Add PEG Solution to Nucleophile Solution Add_Base->Mix Dissolve_PEG Dissolve Propargyl-PEG9-Br in Anhydrous Solvent Dissolve_PEG->Mix React Stir under Inert Atmosphere (12-24h) Mix->React Monitor Monitor Progress (LC-MS, HPLC) React->Monitor Purify Purify Conjugate (SEC, IEX, HPLC) Monitor->Purify Lyophilize Lyophilize to obtain Final Product Purify->Lyophilize

Caption: Experimental workflow for this compound conjugation.

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_purification Purification Start Low or No Yield Observed Reagent_Check Are reagents stored correctly? (-20°C, dry, dark) Start->Reagent_Check Reagent_Handling Were vials warmed to RT before opening? Reagent_Check->Reagent_Handling Yes Use_New Action: Use fresh batch of reagents. Reagent_Check->Use_New No Reagent_Handling->Use_New No Anhydrous Was an anhydrous solvent used? Reagent_Handling->Anhydrous Yes Inert_Atm Was reaction run under inert atmosphere? Anhydrous->Inert_Atm Yes Optimize_Cond Action: Optimize base, solvent, and temperature. Anhydrous->Optimize_Cond No Base_Check Is the base appropriate (strength, non-nucleophilic)? Inert_Atm->Base_Check Yes Inert_Atm->Optimize_Cond No Base_Check->Optimize_Cond No Purification_Method Is the purification method (SEC, IEX) optimized? Base_Check->Purification_Method Yes Review_Purification Action: Review purification strategy. Consider alternative methods. Purification_Method->Review_Purification No

Caption: Troubleshooting decision tree for low conjugation yield.

References

preventing side reactions of Propargyl-PEG9-bromide in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Propargyl-PEG9-bromide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent featuring a terminal alkyne group (propargyl), a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide. The propargyl group is reactive towards azides in the presence of a copper(I) catalyst, forming a stable triazole linkage. This reaction is a cornerstone of "click chemistry". The PEG linker enhances the hydrophilicity of molecules it's attached to.[1][2][3] The terminal bromide can serve as a leaving group for subsequent nucleophilic substitution reactions.[1][2]

Primary applications include:

  • Bioconjugation: Attaching the PEG linker to proteins, peptides, or nucleic acids to improve their solubility and pharmacokinetic properties.[4]

  • PROTACs (Proteolysis Targeting Chimeras): Used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][5]

  • ADCs (Antibody-Drug Conjugates): Employed as a non-cleavable linker in the synthesis of ADCs.[1]

Q2: What are the most common side reactions observed when using this compound in click chemistry?

The most prevalent side reactions include:

  • Alkyne Homo-coupling (Glaser Coupling): The terminal alkyne of this compound can react with itself in the presence of the copper catalyst to form a dimer. This is more likely to occur at higher temperatures and with prolonged reaction times.[6]

  • Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) species by dissolved oxygen, which can halt or slow down the reaction.[7]

  • Reaction with the Bromide: There is a possibility of the propargyl bromide reacting with the copper catalyst, potentially forming a metal allyl/propargyl complex, which can inhibit the desired click reaction.[8]

  • Michael Addition: While less common with simple propargyl ethers, if the azide-containing partner has nucleophilic groups, they could potentially undergo Michael addition to the alkyne, especially with electronically activated alkynes.[9]

Q3: How does the PEG9 linker influence the click reaction?

The PEG9 linker has several effects:

  • Solubility: It increases the hydrophilicity of the molecule, which can be advantageous for reactions in aqueous buffers and for the solubility of the final conjugate.[1][10][11]

  • Reaction Environment: PEG itself can act as a chelating solvent, protecting the Cu(I) catalyst from oxidation.[6][10]

  • Steric Hindrance: While generally flexible, a long PEG chain could potentially cause steric hindrance, although this is less of a concern with the flexible PEG9 linker compared to more rigid structures.

  • Purification: The PEG chain can make purification more challenging, as PEGylated compounds may have broad peaks in chromatography and unusual solubility properties.[7]

Q4: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).- Ensure all solvents and buffers are thoroughly degassed before use.[12] - Use a fresh solution of the reducing agent (e.g., sodium ascorbate). - Work under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reducing Agent: Not enough sodium ascorbate (B8700270) to maintain the Cu(I) state.- Increase the equivalents of sodium ascorbate relative to the copper catalyst. A 3-10 fold excess is often recommended.[7]
Reaction with Bromide: The propargyl bromide may be reacting with the copper catalyst.- Consider using a ligand like TBTA or THPTA to stabilize the copper catalyst and favor the cycloaddition reaction.[13] - If issues persist, consider using a propargyl-PEG9-alcohol and converting it to the desired functionality after the click reaction.[8][14]
Incorrect Stoichiometry: Suboptimal ratio of reactants and catalyst.- A slight excess (1.1 to 1.5 equivalents) of one of the click partners can drive the reaction to completion.[7] - Optimize the catalyst loading (typically 1-10 mol%).
Multiple Products Observed (by TLC or LC-MS) Alkyne Homo-coupling: Dimerization of this compound.- Ensure a sufficient excess of the reducing agent.[11] - Avoid high temperatures and prolonged reaction times.[6] - Perform the reaction under an inert atmosphere to minimize oxidative coupling.
Side reactions with the azide (B81097) partner. - Analyze the structure of the azide partner for any functional groups that might be incompatible with the reaction conditions.
Difficulty in Product Purification PEG-related issues: PEGylated compounds can be challenging to purify by standard methods.- Reverse-phase HPLC (RP-HPLC): Often effective for purifying PEGylated molecules. - Precipitation: If the product is a solid, precipitation from a suitable solvent system can be effective. - Dialysis: For larger bioconjugates, dialysis can be used to remove small molecule impurities.[7]
Copper Contamination: Residual copper catalyst in the final product.- After the reaction, add a chelating agent like EDTA to sequester the copper. - Wash the reaction mixture with an aqueous ammonia (B1221849) solution during workup. - Use a copper-chelating resin.

Data Presentation

Table 1: Recommended Starting Conditions for CuAAC with this compound

ParameterRecommended Value/RangeNotes
Reactant Ratio (Azide:Alkyne) 1:1.1 to 1:1.5A slight excess of the less valuable or more soluble component can improve yield.[7]
Copper(II) Source (e.g., CuSO₄) 1-10 mol%Higher concentrations may be necessary for sterically hindered substrates.
Reducing Agent (e.g., Sodium Ascorbate) 3-10 equivalents to Copper(II)A significant excess is crucial to maintain the active Cu(I) state.[7]
Ligand (e.g., THPTA, TBTA) 1-5 equivalents to Copper(II)Ligands accelerate the reaction and protect biomolecules from oxidative damage.[13]
Solvent DMSO, DMF, tBuOH/H₂O (1:1), or other suitable mixturesEnsure all reactants are fully dissolved. The PEG9 linker enhances solubility in aqueous mixtures.[1]
Temperature Room Temperature to 40°CStart at room temperature; gentle heating may be applied if the reaction is slow.
Reaction Time 1 - 24 hoursMonitor progress by TLC or LC-MS to determine completion.

Experimental Protocols

Protocol 1: General Procedure for a Small Molecule Click Reaction

  • Preparation: In a reaction vial, dissolve the azide-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).

  • Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of the copper catalyst (e.g., 10 mM CuSO₄ in water).

    • In another vial, prepare a fresh stock solution of the reducing agent (e.g., 50 mM sodium ascorbate in water).

  • Reaction Initiation: To the degassed reaction mixture, add the sodium ascorbate solution (5 mol%), followed by the copper sulfate (B86663) solution (1 mol%). If using a ligand, pre-mix it with the copper sulfate solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, add a solution of EDTA to chelate the copper catalyst.

    • Perform an appropriate work-up, such as liquid-liquid extraction.

    • Purify the product using a suitable method, such as column chromatography or reverse-phase HPLC.

Protocol 2: Bioconjugation to an Azide-Modified Protein

  • Buffer Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and degas it thoroughly.

  • Reactant Preparation:

    • Dissolve the azide-modified protein in the degassed buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Catalyst and Ligand Preparation:

    • Prepare a stock solution of a water-soluble ligand such as THPTA (e.g., 20 mM in water).

    • Prepare a stock solution of CuSO₄ (e.g., 10 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • To the protein solution, add this compound to the desired final concentration (typically a 10-50 fold molar excess).

    • Add the THPTA ligand solution (to a final concentration of ~5 times the copper concentration).

    • Add the CuSO₄ solution (to a final concentration of ~0.5-1 mM).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of ~5-10 mM).

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Remove unreacted reagents and the catalyst by a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Propargyl_PEG9_Br Propargyl-PEG9-Br Triazole_Product Triazole-PEG9-Br Propargyl_PEG9_Br->Triazole_Product Azide R-N3 Azide->Triazole_Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction NaAscorbate Sodium Ascorbate NaAscorbate->Cu_I Cu_I->Triazole_Product Catalysis Troubleshooting_Logic start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure and in correct stoichiometry? check_catalyst->check_reagents Yes solution_catalyst Degas solvents, use fresh ascorbate, add ligand. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity, use slight excess of one reactant. check_reagents->solution_reagents No solution_conditions Adjust temperature, solvent, and reaction time. check_conditions->solution_conditions No Side_Reactions Propargyl_PEG9_Br Propargyl-PEG9-Br Dimer Homo-coupled Dimer Propargyl_PEG9_Br->Dimer Glaser Coupling Triazole Desired Triazole Product Propargyl_PEG9_Br->Triazole Azide Azide Azide->Triazole Cu_I Cu(I) Cu_I->Dimer Cu_I->Triazole Cu_II Cu(II) Cu_I->Cu_II Oxidation O2 O2 O2->Cu_II

References

Technical Support Center: Optimizing PEG Linker Length for Antibody-Drug Conjugate (ADC) Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing Polyethylene Glycol (PEG) linker length for Antibody-Drug Conjugate (ADC) stability and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A1: A PEG linker in an Antibody-Drug Conjugate (ADC) serves as a flexible spacer connecting the antibody to the cytotoxic payload.[1] Its primary functions are to:

  • Enhance Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation in aqueous environments. The hydrophilic nature of PEG linkers helps to create a "hydration shell" around the ADC, significantly improving its solubility and preventing aggregation.[2][3]

  • Improve Stability: PEG linkers can enhance both the physical and chemical stability of ADCs.[4] Physically, they reduce the tendency for aggregation.[5] Chemically, they can protect the ADC from degradation and enzymatic attack.[6]

  • Prolong Circulation Half-Life: The increased hydrodynamic volume provided by the PEG chain can slow renal clearance, leading to a longer plasma half-life and increased exposure of the tumor to the ADC.[2][7]

  • Reduce Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[6][8]

Q2: How does increasing PEG linker length generally affect ADC properties?

A2: Increasing the length of the PEG linker generally leads to several predictable changes in ADC properties. Longer PEG chains increase the hydrophilicity of the ADC, which can be beneficial, especially when working with hydrophobic payloads.[9] This increased hydrophilicity helps to mitigate aggregation, a common issue with ADCs, particularly at higher drug-to-antibody ratios (DARs).[7] Consequently, this can lead to improved pharmacokinetics, such as a longer plasma half-life and increased tumor accumulation.[3][10] However, there can be a trade-off, as longer linkers may sometimes lead to a decrease in in vitro cytotoxicity.[7] The optimal PEG linker length is often a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity, and it is specific to the antibody, payload, and target.[9]

Q3: What are the differences between linear and branched (pendant) PEG linkers?

A3: Linear PEG linkers consist of a single, straight chain of ethylene (B1197577) glycol units.[] Branched or pendant PEG linkers have multiple PEG chains extending from a central core.[] Studies have shown that the configuration of the PEG unit is crucial for ADC stability and pharmacokinetics.[4] For instance, amide-coupled ADCs with two pendant 12-unit PEG chains have demonstrated better performance in terms of physical and chemical stability under thermal stress compared to those with a conventional linear 24-unit PEG oligomer.[4][12] Furthermore, ADCs with a pendant drug-linker format have been associated with slower clearance rates.[4][12] Branched architectures can create a dense hydrophilic shield, which is highly effective at solubilizing challenging payloads.[2]

Q4: Can the PEG linker influence the maximum achievable Drug-to-Antibody Ratio (DAR)?

A4: Yes, the hydrophilicity imparted by PEG linkers can enable the conjugation of a higher number of drug molecules per antibody (a higher DAR) without compromising the ADC's stability and solubility.[3] Many cytotoxic payloads are hydrophobic, and increasing the DAR with such payloads can lead to aggregation and rapid clearance from circulation.[9][13] By incorporating hydrophilic PEG linkers, it is possible to attach more payload molecules while maintaining favorable physicochemical properties.[14]

Troubleshooting Guides

Problem 1: My ADC is showing significant aggregation during purification and storage.

Possible Cause: The overall hydrophobicity of the ADC is too high, leading to self-association. This is a common issue, especially with hydrophobic payloads and high DARs.[15][16]

Troubleshooting Steps:

  • Increase PEG Linker Length: A longer PEG chain will increase the hydrophilicity of the ADC, which can help to prevent aggregation.[2][3] Consider systematically evaluating a series of linker lengths (e.g., PEG4, PEG8, PEG12, PEG24).

  • Switch to a Branched PEG Linker: Branched or multi-arm PEGs can provide a more effective hydrophilic shield around the payload, further reducing aggregation.[2][17]

  • Optimize Buffer Conditions: Ensure the buffer pH is not near the isoelectric point of the antibody, as this can minimize solubility.[15] The salt concentration can also influence aggregation.[18]

  • Immobilize the Antibody During Conjugation: Performing the conjugation while the antibody is immobilized on a solid support can prevent aggregation at its source by keeping the antibody molecules physically separated.[15]

  • Characterize Aggregates: Use techniques like Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify the extent of aggregation and monitor the effectiveness of your optimization strategies.[19]

Problem 2: My ADC has poor plasma stability and is cleared too quickly in pharmacokinetic studies.

Possible Cause: The ADC may be unstable in circulation, leading to premature payload release or rapid clearance by the reticuloendothelial system.[2][20] The overall hydrophobicity of the ADC can also contribute to accelerated clearance.[21][22]

Troubleshooting Steps:

  • Increase PEG Linker Length: Longer PEG chains increase the hydrodynamic radius of the ADC, which can reduce renal clearance and shield it from non-specific uptake, thereby extending its plasma half-life.[2][7] Studies have shown that clearance rates decrease with increasing PEG length, with a significant improvement observed up to PEG8.[21][22]

  • Evaluate Linker Chemistry: The stability of the bond connecting the linker to the antibody and the payload is critical. Ensure you are using a stable conjugation chemistry. For example, self-stabilizing maleimides can provide more stable ADCs compared to traditional maleimides.[22]

  • Assess Plasma Stability In Vitro: Before moving to in vivo studies, assess the stability of your ADC in plasma from the relevant species using methods like LC-MS to monitor for payload deconjugation.[23][24]

  • Consider Pendant PEG Linkers: ADCs with pendant PEG configurations have been shown to have slower clearance rates compared to those with linear linkers.[4][12]

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/hr/kg)Plasma Half-life (t½) (hours)Area Under the Curve (AUC)Reference
No PEGHighShortLow[21][22]
PEG < 8 unitsRapidly IncreasedShorterLower[21][22]
PEG ≥ 8 unitsSignificantly ReducedLongerHigher[21][22]
PEG12---[10]
PEG24---[10]

Note: Specific values are dependent on the specific antibody, payload, and experimental model. The table reflects general trends observed in preclinical studies.

Table 2: Qualitative Comparison of Different PEG Linker Lengths on ADC Properties

PropertyShorter PEG Linkers (e.g., < 8 units)Longer PEG Linkers (e.g., ≥ 8 units)Reference
Solubility Moderate ImprovementSignificant Improvement[2][9]
Stability (Reduced Aggregation) Moderate ImprovementSignificant Improvement[3][9]
Pharmacokinetics (PK) Less Favorable (Faster Clearance)More Favorable (Slower Clearance)[10][21]
In Vivo Efficacy Potentially LowerGenerally Higher[9][10]
In Vitro Potency Generally HigherMay be Slightly Reduced[9]

Experimental Protocols

Protocol 1: Assessment of ADC Thermal Stability

This protocol is used to evaluate the physical stability of ADCs under thermal stress, which can predict their long-term storage stability.

  • Sample Preparation: Prepare solutions of your ADCs with different PEG linker lengths at a concentration of 1 mg/mL in a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Thermal Stress: Incubate the ADC samples at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 7, 14, or 28 days). Include a control sample stored at 4°C.

  • Aggregation Analysis by SEC-HPLC:

    • Equilibrate a size-exclusion chromatography (SEC) column (e.g., TSKgel G3000SWxl) with the formulation buffer.

    • Inject an equal amount of each ADC sample (stressed and control).

    • Monitor the elution profile at 280 nm.

    • Calculate the percentage of high molecular weight species (aggregates) and the main monomer peak. A significant increase in the aggregate peak in the stressed sample indicates instability.

  • Analysis by Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic radius and polydispersity index (PDI) of each ADC sample before and after thermal stress.

    • An increase in the average particle size and PDI suggests aggregation.[19]

Protocol 2: Assessment of ADC Plasma Stability

This protocol is used to evaluate the stability of the linker and the payload conjugation in plasma.

  • Sample Preparation: Spike the ADC into plasma (e.g., human, mouse, or rat) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the plasma samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • ADC Capture:

    • For antibody-based capture, use an anti-human Fc antibody-coated plate or magnetic beads to capture the ADC from the plasma.

    • Wash the captured ADC to remove plasma proteins.[23]

  • Analysis by LC-MS:

    • Elute the ADC from the capture reagent.

    • Analyze the intact or partially digested ADC by liquid chromatography-mass spectrometry (LC-MS).

    • Determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.[23][25]

Protocol 3: Determination of ADC Solubility

This protocol provides a method to assess the solubility of the ADC.

  • Thermodynamic Solubility Assay:

    • Add the ADC to a formulation buffer in a vial to create a supersaturated solution.

    • Shake the vial at a controlled temperature for 24-72 hours to allow it to reach equilibrium.

    • Filter the solution to remove any undissolved ADC.

    • Measure the concentration of the ADC in the filtrate using a suitable method, such as UV-Vis spectrophotometry at 280 nm or HPLC. This concentration represents the thermodynamic solubility.[26][27]

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of the ADC in a suitable solvent.

    • Add this stock solution to an aqueous buffer until a precipitate forms.

    • Use turbidimetry (measuring UV absorbance at a wavelength like 620 nm) to detect the point of precipitation. This provides a measure of the kinetic solubility.[26]

Mandatory Visualizations

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload mAb Monoclonal Antibody PEG PEG Spacer (Variable Length) mAb->PEG Conjugation Site Drug Cytotoxic Drug PEG->Drug Attachment Workflow A Synthesize ADCs with Varying PEG Lengths (e.g., PEG4, 8, 12, 24) B Assess In Vitro Stability - Thermal Stress - Plasma Stability A->B C Evaluate Solubility - Aggregation (SEC, DLS) - Solubility Assays A->C D Characterize In Vitro Potency (Cell-based Assays) A->D E Select Lead Candidates (Optimal Stability & Potency) B->E C->E D->E F Conduct In Vivo Studies - Pharmacokinetics - Efficacy E->F Relationships PEG_Length Increasing PEG Linker Length Solubility Increased Solubility PEG_Length->Solubility positively impacts Stability Increased Stability PEG_Length->Stability positively impacts PK Improved Pharmacokinetics PEG_Length->PK positively impacts Potency Potentially Decreased In Vitro Potency PEG_Length->Potency can negatively impact Aggregation Decreased Aggregation Stability->Aggregation leads to Clearance Decreased Clearance PK->Clearance leads to

References

troubleshooting solubility issues with Propargyl-PEG9-bromide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Propargyl-PEG9-bromide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation for applications like antibody-drug conjugates (ADCs) and PROTACs.[1][2] It features a propargyl group for "click chemistry" reactions and a bromide group that can be substituted by nucleophiles.[2][3] The 9-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and generally improves the water solubility of the molecule it is attached to.[2][4][] Unconjugated this compound is typically soluble in water and a range of organic solvents.[6]

Q2: My this compound conjugate is poorly soluble in aqueous buffer. What are the likely causes?

A2: While the PEG9 linker enhances hydrophilicity, the overall solubility of the conjugate is determined by the combined properties of the linker and the conjugated molecule.[7] Poor aqueous solubility is often due to:

  • Hydrophobic Conjugated Molecule: If the molecule you have attached to the linker is large and hydrophobic, it may overcome the solubilizing effect of the PEG9 chain.[4][7]

  • High Concentration: You might be attempting to dissolve the conjugate at a concentration that surpasses its solubility limit, leading to aggregation or precipitation.[7]

  • pH of the Solution: If your conjugated molecule has ionizable groups, the pH of the buffer can significantly affect its charge and, consequently, its solubility.[7]

  • Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of a substance, a phenomenon known as "salting out."[7]

Q3: What are the recommended solvents for dissolving this compound conjugates?

A3: A common strategy is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution.[7] Subsequently, this stock solution can be carefully diluted into your desired aqueous buffer. The choice of solvent will depend on the properties of your specific conjugate.

Q4: Can I use heating or sonication to help dissolve my conjugate?

A4: Yes, gentle warming (e.g., to 30-40°C) and sonication can be effective in breaking up aggregates and aiding dissolution.[] However, it is crucial to use these methods with caution, as excessive heat can lead to the degradation of your conjugate, especially if it includes sensitive biomolecules like proteins or antibodies. Always begin with mild conditions and monitor the stability of your conjugate.

Troubleshooting Guides

Problem: The conjugate is insoluble or has precipitated from an aqueous solution.

Below is a workflow to diagnose and resolve the solubility issue.

G cluster_0 start Start: Insoluble Conjugate test_aliquot Test small aliquot first start->test_aliquot is_hydrophobic Is the conjugated molecule highly hydrophobic? test_aliquot->is_hydrophobic use_cosolvent Use organic co-solvent (e.g., DMSO, DMF) is_hydrophobic->use_cosolvent Yes slow_dilution Add stock dropwise to vigorously stirred aqueous buffer is_hydrophobic->slow_dilution No prepare_stock Prepare concentrated stock in organic solvent use_cosolvent->prepare_stock prepare_stock->slow_dilution check_solubility Is the conjugate soluble? slow_dilution->check_solubility success Success: Conjugate is soluble check_solubility->success Yes try_physical_aids Try gentle warming or sonication check_solubility->try_physical_aids No end End: Consult further or re-evaluate conjugate design check_stability Check for degradation try_physical_aids->check_stability check_stability->slow_dilution Re-try check_stability->end Degradation observed

Troubleshooting workflow for insoluble conjugates.

Data Presentation

Table 1: Solubility of Propargyl-PEG Linkers and General Recommendations for Conjugates

Solvent/BufferSolubility of Unconjugated LinkerRecommendations for Conjugates
Water / Aqueous Buffers (e.g., PBS, pH 7.4)HighRecommended starting point. Solubility is highly dependent on the conjugated molecule.[6][7][9]
DMSO, DMFHighExcellent for creating concentrated stock solutions.[7] Can be used as a co-solvent with aqueous buffers.[7]
Dichloromethane (DCM)HighGood for dissolving the linker and some hydrophobic conjugates.
Methanol, EthanolModerate to HighGood solubility for the linker. Conjugate solubility will vary.[7]
Toluene, IsopropanolLow to ModerateMay require warming to dissolve the linker.[6] Generally not recommended for bioconjugates.
Diethyl EtherInsolubleNot recommended.[6]

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic this compound Conjugate

This protocol is intended for conjugates that exhibit poor solubility in aqueous buffers.

  • Initial Preparation:

    • Centrifuge the vial containing the lyophilized conjugate to ensure all the powder is at the bottom.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.[6]

  • Preparation of Concentrated Stock Solution:

    • Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO or DMF) to the vial to completely dissolve the conjugate.[7]

    • Aim for a high concentration (e.g., 10-50 mg/mL), ensuring the solution is clear.

    • Gently vortex or sonicate if necessary to aid dissolution.

  • Dilution into Aqueous Buffer:

    • In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

    • While vigorously vortexing or stirring the aqueous buffer, add the concentrated organic stock solution dropwise.[7]

    • Crucially, add the organic stock to the aqueous buffer, not the other way around, to minimize precipitation.

    • Visually inspect the solution for any signs of turbidity or precipitation.

  • Final Steps:

    • If minor cloudiness persists, a brief and gentle sonication in a water bath may help to clarify the solution.

    • Check the final pH of the solution and adjust if necessary, as the addition of an organic solvent can sometimes alter the pH.

Protocol 2: General Workflow for Bioconjugation using this compound

This diagram illustrates a typical workflow for conjugating a molecule containing a nucleophile (e.g., a thiol) to another molecule containing an azide, using this compound as the linker.

G cluster_0 start Start mol_a Molecule A (with Nucleophile, e.g., -SH) start->mol_a linker This compound start->linker reaction1 Nucleophilic Substitution mol_a->reaction1 linker->reaction1 intermediate Molecule A-PEG9-Propargyl reaction1->intermediate reaction2 Click Chemistry (CuAAC) intermediate->reaction2 mol_b Molecule B (with Azide, e.g., -N3) mol_b->reaction2 final_conjugate Final Conjugate: Molecule A-PEG9-Molecule B reaction2->final_conjugate purification Purification (e.g., HPLC, SEC) final_conjugate->purification analysis Analysis (e.g., MS, SDS-PAGE) purification->analysis end End analysis->end

References

Propargyl-PEG9-bromide: A Technical Guide to Storage and Handling for Optimal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Propargyl-PEG9-bromide, maintaining its stability is critical for experimental success. This guide provides detailed storage and handling conditions, troubleshooting advice, and answers to frequently asked questions to ensure the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure maximum stability, this compound should be stored at temperatures between 2-8°C in a refrigerator[1]. Some suppliers may recommend storage at -20°C[2][3]. Always refer to the product-specific information provided by the supplier. The container should be tightly sealed and protected from light[4]. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended[5].

Q2: How should I handle this compound upon receipt?

Upon receiving the product, it is advisable to equilibrate the vial to room temperature before opening to prevent moisture condensation. Handle the compound in a well-ventilated area, preferably within a chemical fume hood[6][7].

Q3: What personal protective equipment (PPE) should I use when working with this compound?

Always wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves (PVC gloves are a suitable option), and a lab coat[6]. Ensure that an eyewash station and safety shower are readily accessible[7][8].

Q4: Is this compound sensitive to air or moisture?

Yes, the propargyl bromide functional group can be sensitive to air and moisture. It is recommended to store the compound under an inert gas and to minimize its exposure to the atmosphere during handling[5]. The presence of a PEG chain enhances the hydrophilicity of the molecule, making it important to avoid moisture which could lead to hydrolysis over time[2][9].

Q5: What are the known incompatibilities of this compound?

Based on the reactivity of the propargyl bromide moiety, it is crucial to avoid contact with strong oxidizing agents[4][7][8]. Additionally, avoid sources of heat, sparks, open flames, and mechanical shock, as unstabilized propargyl bromide can be shock-sensitive[8][10][11].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced Reactivity in Experiments Compound degradation due to improper storage.Verify that the compound has been stored at the recommended temperature (2-8°C or -20°C), protected from light, and under an inert atmosphere. Consider using a fresh vial for subsequent experiments.
Inactivation by moisture.Ensure the compound is handled in a dry environment and that all solvents are anhydrous. Equilibrate the vial to room temperature before opening to prevent condensation.
Visible Discoloration or Change in Appearance Decomposition of the compound.Discontinue use of the vial. This may indicate significant degradation. Contact the supplier for further guidance.
Inconsistent Experimental Results Partial degradation of the material.Aliquot the compound upon first use to minimize repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.

Storage and Handling Summary

For quick reference, the following table summarizes the key storage and handling parameters for this compound.

Parameter Condition Rationale
Storage Temperature 2-8°C or -20°CTo minimize degradation and maintain chemical stability[1][2][3].
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture[5].
Light Exposure Store in the darkTo prevent light-induced degradation[4][5].
Handling Environment Well-ventilated area / Fume hoodTo avoid inhalation and ensure user safety[6][7].
Incompatible Materials Strong oxidizing agents, heat, sparks, open flamesTo prevent vigorous and potentially hazardous reactions[4][7][8][10][11].

Experimental Protocols

Protocol 1: Aliquoting this compound for Storage

  • Allow the sealed vial of this compound to warm to room temperature in a desiccator to prevent condensation.

  • In a chemical fume hood, briefly open the main vial.

  • Using a clean, dry syringe or pipette, dispense the desired aliquot amounts into smaller, amber glass vials.

  • Purge the headspace of each new aliquot vial and the main stock vial with an inert gas (e.g., argon or nitrogen).

  • Securely seal all vials with caps.

  • Label each aliquot with the compound name, concentration (if in solution), and date.

  • Store the aliquots and the main stock at the recommended temperature (2-8°C or -20°C).

Stability Workflow

The following diagram illustrates the relationship between proper storage and handling procedures and the resulting stability of this compound.

cluster_storage Storage Conditions cluster_handling Handling Procedures storage_temp Temperature (2-8°C or -20°C) stable_compound Maintained Stability & Optimal Reactivity storage_temp->stable_compound storage_light Protection from Light storage_light->stable_compound storage_atm Inert Atmosphere storage_atm->stable_compound handling_env Fume Hood handling_env->stable_compound Ensures handling_ppe Appropriate PPE handling_ppe->stable_compound Maintains handling_incompat Avoid Incompatibles handling_incompat->stable_compound Prevents compound This compound (As Received) compound->storage_temp Store at compound->storage_light Protect with compound->storage_atm Store under improper_storage Improper Storage (e.g., Room Temp, Light Exposure) compound->improper_storage improper_handling Improper Handling (e.g., Exposure to Air/Moisture) compound->improper_handling degraded_compound Degradation & Reduced Reactivity improper_storage->degraded_compound improper_handling->degraded_compound

Caption: Workflow for maintaining this compound stability.

References

Technical Support Center: Minimizing Aggregation of ADCs with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing aggregation of Antibody-Drug Conjugates (ADCs) featuring PEGylated linkers. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to support your ADC development programs.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEGylated linker in an ADC?

A PEGylated linker in an Antibody-Drug Conjugate (ADC) serves multiple crucial functions. Primarily, it acts as a hydrophilic spacer between the antibody and the often-hydrophobic cytotoxic payload.[1][2] This strategic placement helps to mitigate the propensity for aggregation, which is a common challenge with ADCs, especially those with a high drug-to-antibody ratio (DAR).[1] Furthermore, PEGylation can enhance the pharmacokinetic properties of the ADC by increasing its hydrodynamic radius, which in turn can lead to reduced renal clearance and a longer plasma half-life.[1][3] This extended circulation time can facilitate greater accumulation of the ADC within the tumor tissue.[1] The PEG chain can also shield the payload and portions of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1]

Q2: How does the length of the PEG linker impact ADC aggregation and performance?

The length of the polyethylene (B3416737) glycol (PEG) chain is a critical design parameter that significantly influences an ADC's solubility, stability, pharmacokinetics (PK), and overall therapeutic efficacy.[3] Generally, longer PEG linkers are more effective at masking the hydrophobicity of the payload, thereby reducing aggregation.[3][4] This enhancement in hydrophilicity often leads to improved pharmacokinetic profiles, including longer plasma half-lives.[1][3] However, there can be a trade-off, as very long PEG chains may sometimes lead to a decrease in in vitro potency.[2] The optimal PEG linker length is often specific to the antibody-payload combination and needs to be determined empirically.[3]

Q3: What are the main causes of ADC aggregation?

ADC aggregation is a multifaceted issue that can arise from various factors throughout the manufacturing and storage process. Key contributors include:

  • Payload Hydrophobicity: Many potent cytotoxic payloads are inherently hydrophobic. Conjugating these molecules to an antibody increases the overall surface hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[5][6]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the hydrophobic patches on the antibody surface, thereby increasing the likelihood of aggregation.[5]

  • Unfavorable Buffer Conditions: Suboptimal buffer conditions, such as pH values near the isoelectric point of the antibody or inappropriate salt concentrations, can lead to reduced ADC solubility and aggregation.[6]

  • Conjugation Process Conditions: The chemical and physical stresses during the conjugation process, including the use of organic co-solvents to solubilize the payload-linker, can disrupt the antibody's structure and induce aggregation.[6][7]

  • Storage and Handling: Improper storage conditions, such as freeze-thaw cycles, exposure to light, or elevated temperatures, can destabilize the ADC and lead to the formation of aggregates.[5][7][8]

Q4: What are the consequences of ADC aggregation?

Aggregation of ADCs is a critical quality attribute that can have significant negative consequences, including:

  • Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity to the target antigen and reduced therapeutic efficacy.

  • Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs).[5]

  • Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, leading to a shorter half-life and reduced tumor accumulation.[5]

  • Safety Concerns: In some cases, aggregates can lead to off-target toxicity.[7]

  • Manufacturing and Formulation Challenges: Aggregation can lead to product loss during purification and difficulties in developing a stable formulation.[5]

Troubleshooting Guide

Issue 1: Significant aggregation observed immediately after conjugation.

  • Question: My ADC shows a high percentage of aggregates in the initial analysis right after the conjugation and purification steps. What are the likely causes and how can I troubleshoot this?

  • Answer: Immediate post-conjugation aggregation is often linked to the increased hydrophobicity of the ADC and the stress induced during the conjugation process.

    • Possible Cause 1: High Hydrophobicity of the Payload-Linker.

      • Troubleshooting:

        • Increase PEG Linker Length: If using a PEGylated linker, consider synthesizing variants with longer PEG chains (e.g., PEG8, PEG12, or PEG24) to better shield the hydrophobic payload.[3][4]

        • Optimize DAR: A lower drug-to-antibody ratio will reduce the overall hydrophobicity. Aim for a lower average DAR by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction.

    • Possible Cause 2: Suboptimal Conjugation Conditions.

      • Troubleshooting:

        • pH Optimization: Ensure the pH of the conjugation buffer is optimal for both the conjugation reaction and the stability of the antibody. Avoid pH values close to the antibody's isoelectric point.[6]

        • Co-solvent Concentration: If an organic co-solvent is required to dissolve the payload-linker, use the minimum amount necessary and add it slowly to the antibody solution with gentle mixing to avoid localized high concentrations that can cause precipitation.[9]

        • Temperature Control: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize the risk of protein denaturation and aggregation.[9]

    • Possible Cause 3: Antibody Instability.

      • Troubleshooting:

        • Antibody Screening: Not all antibodies are equally stable. If possible, screen different antibody clones or isotypes for their propensity to aggregate upon conjugation.

Issue 2: Gradual increase in aggregation during storage.

  • Question: My ADC is initially pure, but I observe an increase in high molecular weight species (HMWS) over time during storage. What can I do to improve its stability?

  • Answer: A gradual increase in aggregation during storage typically points to issues with the formulation or storage conditions.

    • Possible Cause 1: Inadequate Formulation.

      • Troubleshooting:

        • Buffer Optimization: Screen different buffer systems and pH ranges to find the optimal conditions for long-term stability.

        • Use of Stabilizing Excipients: Incorporate stabilizing excipients into the formulation. Common stabilizers include:

          • Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants.

          • Amino acids (e.g., arginine, glycine): Can help to reduce protein-protein interactions.

          • Surfactants (e.g., polysorbate 20, polysorbate 80): Can prevent surface-induced aggregation.[8]

    • Possible Cause 2: Improper Storage Conditions.

      • Troubleshooting:

        • Temperature Control: Store the ADC at the recommended temperature (typically 2-8°C or frozen at -20°C to -80°C). Avoid repeated freeze-thaw cycles, as this is a common cause of aggregation.[5][8]

        • Light Protection: Protect the ADC from light exposure, especially if the payload or linker is light-sensitive.[7]

        • Lyophilization: For long-term storage, consider lyophilizing the ADC in a suitable formulation. This can significantly improve stability.[8]

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Aggregation

ADC Construct (Antibody-Payload)LinkerAverage DARProcess Aggregation (% HMW Species)Reference
Nimotuzumab-DM1PEG63.5<3%[10]
Nimotuzumab-DM1PEG67.3<3%[10]
Trastuzumab-vc-PBDPEG82.52.8% (dimer)[10]
Trastuzumab-vc-PBDPEG42.54.1% (dimer)[10]

HMW: High Molecular Weight

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructLinkerHalf-life (t½) in rodentsClearanceReference
Affibody-MMAENo PEG19.6 min-[11]
Affibody-MMAE4 kDa PEGSignificantly improved-[11]
Affibody-MMAE10 kDa PEGSignificantly improved-[11]
αCD30-MMAEPEG4-Increased[1]
αCD30-MMAEPEG8-Slower, optimal[1]
αCD30-MMAEPEG12-Slower, optimal[1]
αCD30-MMAEPEG24-Slower, optimal[1]

Table 3: Effect of PEG Linker Length on in vitro Cytotoxicity

ADC ConstructLinkerCell LineIC50Reference
Affibody-MMAENo PEGNCI-N87Baseline[11]
Affibody-MMAE4 kDa PEGNCI-N87~6.5-fold higher than no PEG[11]
Affibody-MMAE10 kDa PEGNCI-N87~22.5-fold higher than no PEG[11]
Trastuzumab-MMAEBranched linker with PEG3BT-4740.48 nM[12]
Trastuzumab-MMAEBranched linker with PEG4BT-4740.68 nM[12]
Trastuzumab-MMAEBranched linker with PEG8BT-4740.074 nM[12]

Experimental Protocols

1. Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

Objective: To separate and quantify monomers, aggregates (dimers, trimers, and higher-order oligomers), and fragments of an ADC based on their hydrodynamic size.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Size Exclusion Chromatography column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl).[8][13]

  • Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4. For more hydrophobic ADCs, the addition of a small percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce secondary interactions with the column stationary phase.[14][15]

  • ADC sample.

  • Mobile phase for sample dilution.

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for a standard analytical column) until a stable baseline is achieved.[8]

    • Ensure the system is free of air bubbles.

  • Sample Preparation:

    • Thaw the ADC sample on ice if frozen.

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[13]

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Analysis:

    • Inject a defined volume of the prepared sample (e.g., 10-100 µL) onto the equilibrated SEC column.

    • Monitor the elution profile at 280 nm.

    • The elution order is from the largest to the smallest species: aggregates, monomer, and then fragments.

  • Data Analysis:

    • Integrate the peaks corresponding to the aggregates, monomer, and any fragments.

    • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks and multiplying by 100.

2. Dynamic Light Scattering (DLS) for ADC Aggregation Assessment

Objective: To determine the size distribution of an ADC in solution and to detect the presence of aggregates.

Materials:

  • Dynamic Light Scattering (DLS) instrument.

  • Low-volume cuvettes.

  • ADC sample.

  • Filtration unit (0.22 µm low-protein-binding filter).

  • Appropriate buffer for sample dilution.

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.

    • Set the measurement parameters, including the sample temperature (e.g., 25°C), solvent viscosity, and refractive index.

  • Sample Preparation:

    • Filter the buffer to be used for sample dilution to remove any dust or particulate matter.

    • Dilute the ADC sample to an appropriate concentration (typically 0.1-1.0 mg/mL) with the filtered buffer. The optimal concentration may need to be determined empirically.

    • Filter the diluted sample directly into a clean, dust-free cuvette using a 0.22 µm filter to remove any extrinsic particles.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the ADC molecules.

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light to generate a size distribution profile.

    • Examine the size distribution for the presence of multiple peaks. A single, narrow peak will correspond to the monomeric ADC. The presence of larger peaks indicates the formation of aggregates.

    • The polydispersity index (PDI) provides an indication of the heterogeneity of the sample. A low PDI value (e.g., <0.2) suggests a monodisperse sample, while a higher PDI indicates a polydisperse sample, which may contain aggregates.

Mandatory Visualizations

Mechanism of PEGylated Linkers in Reducing ADC Aggregation ADC1 ADC (Hydrophobic Payload) Aggregate Aggregate Formation ADC1->Aggregate Hydrophobic Interactions ADC2 ADC (Hydrophobic Payload) ADC2->Aggregate ADC_PEG1 ADC with PEGylated Linker Stable Stable, Soluble ADC ADC_PEG1->Stable Increased Hydrophilicity & Steric Hindrance ADC_PEG2 ADC with PEGylated Linker ADC_PEG2->Stable

Caption: Mechanism of PEGylated linkers in reducing ADC aggregation.

Experimental Workflow for ADC Aggregation Analysis start ADC Sample (Post-conjugation or from storage) sec Size Exclusion Chromatography (SEC) start->sec Primary Analysis dls Dynamic Light Scattering (DLS) start->dls Orthogonal Method decision Aggregation Detected? sec->decision dls->decision report Report Results: - % Monomer - % Aggregates decision->report No troubleshoot Troubleshoot: - Formulation - Storage - Conjugation decision->troubleshoot Yes troubleshoot->start Re-analyze Optimized ADC

Caption: Experimental workflow for ADC aggregation analysis.

Troubleshooting Decision Tree for ADC Aggregation start High Aggregation Detected in ADC Sample timing When is aggregation observed? start->timing storage_issues Investigate Formulation & Storage Conditions timing->storage_issues Gradually during storage conjugation_issues Investigate Conjugation Process timing->conjugation_issues Immediately after conjugation storage_solution Optimize Buffer, Add Excipients, Control Temperature, Lyophilize storage_issues->storage_solution conjugation_solution Optimize DAR, Increase PEG Length, Adjust pH, Reduce Co-solvent conjugation_issues->conjugation_solution

References

impact of reaction buffer pH on Propargyl-PEG9-bromide conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of reaction buffer pH on the conjugation efficiency of Propargyl-PEG9-bromide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to cysteine residues?

A1: The optimal pH for the alkylation of cysteine residues with bromo-compounds like this compound is typically in the range of 7.5 to 8.5.[1] The reactivity of the cysteine's sulfhydryl group (thiol) is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S-).[1][2] The pKa of a typical cysteine thiol group in a protein is around 8.3.[1] Performing the reaction at a pH at or slightly above the pKa ensures a higher concentration of the reactive thiolate, leading to greater conjugation efficiency.[1]

Q2: How does pH affect the selectivity of this compound for cysteine over other amino acid residues?

A2: Reaction pH is a critical factor for achieving selective conjugation to cysteine residues. While this compound is reactive towards other nucleophilic amino acid side chains, such as lysine (B10760008) (ε-amino group) and histidine (imidazole ring), these reactions are generally less favorable than cysteine alkylation, especially under optimized pH conditions.[1][3] Lysine side chains have a pKa of about 10.4, meaning they are predominantly protonated and thus poor nucleophiles at physiological pH.[4] Side reactions with lysine become more prevalent at higher pH values (e.g., above 9.0).[1][5] Therefore, maintaining the pH in the 7.5 to 8.5 range maximizes the reactivity of cysteine while minimizing off-target reactions with lysine.[1]

Q3: Can I perform the conjugation at a neutral pH of 7.0?

A3: While conjugation can occur at pH 7.0, the efficiency may be reduced compared to the optimal range of 7.5-8.5. At pH 7.0, a smaller fraction of cysteine residues will be in the reactive thiolate form, leading to a slower reaction rate.[2] However, in cases where the protein or target molecule is unstable at slightly alkaline pH, a compromise at pH 7.0 might be necessary, potentially requiring longer reaction times or a higher concentration of the PEG reagent.

Q4: What are the consequences of using a pH that is too high (e.g., > 9.0)?

A4: Using a pH above 9.0 can lead to several issues. Firstly, it significantly increases the risk of non-specific conjugation to other nucleophilic residues, particularly the ε-amino group of lysine, which becomes deprotonated and more reactive at higher pH.[1][5] This lack of selectivity can result in a heterogeneous product mixture that is difficult to purify. Secondly, high pH can lead to the hydrolysis of other functional groups on the protein or the PEG reagent itself, and may even cause denaturation of the target protein.

Q5: What buffer systems are recommended for this conjugation reaction?

A5: Phosphate-buffered saline (PBS) at a pH of 7.5-8.0 is a commonly used buffer. Other suitable buffer systems include borate (B1201080) and bicarbonate buffers, as they have pKa values that allow for effective buffering in the desired alkaline range. It is crucial to use a buffer with sufficient capacity to maintain the pH throughout the reaction, as the reaction itself can sometimes lead to pH shifts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The reaction buffer pH is too low (e.g., < 7.0), resulting in a protonated and less reactive cysteine thiol group.[1]- Ensure the reaction buffer pH is within the optimal range of 7.5-8.5. - Verify the pH of the buffer immediately before starting the reaction. - Use a buffer with adequate buffering capacity to maintain the pH.[1]
Reagent Instability: this compound may have degraded due to improper storage or handling.- Store the reagent as recommended by the manufacturer, typically at low temperature and protected from moisture. - Allow the reagent to warm to room temperature before opening to prevent condensation.
Lack of Selectivity (Modification of other residues) pH is too high: The reaction pH is above 8.5, leading to increased reactivity of other nucleophilic side chains like lysine.[1][5]- Lower the reaction pH to the recommended range of 7.5-8.5 to favor cysteine modification. - Avoid pH values above 9.0.[1]
Excess PEG Reagent: A large excess of this compound can drive reactions with less reactive sites.- Perform a titration experiment to determine the optimal molar ratio of the PEG reagent to the target molecule.
Prolonged Reaction Time: Extended reaction times can allow for slower, non-specific reactions to occur.- Optimize the reaction time by monitoring the progress of the conjugation at different time points.
Protein Aggregation or Precipitation Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be causing the protein to become unstable.- Perform a buffer screen to identify conditions that maintain the solubility and stability of your protein. - Consider adding stabilizing excipients, such as arginine or non-ionic surfactants, if compatible with the reaction.

Quantitative Data Summary

The following table summarizes the general effect of reaction buffer pH on the conjugation efficiency and selectivity of this compound for cysteine and lysine residues, based on the principles of alkylation chemistry.

pH Range Relative Efficiency for Cysteine Relative Efficiency for Lysine Selectivity for Cysteine vs. Lysine Comments
6.0 - 7.0Low to ModerateVery LowHighCysteine is mostly protonated, leading to a slow reaction rate.
7.0 - 7.5Moderate to HighLowHighReaction rate increases as more cysteine is deprotonated.
7.5 - 8.5 High (Optimal) Low Very High (Optimal) Optimal range for efficient and selective cysteine conjugation. [1]
8.5 - 9.5HighModerateModerate to LowLysine deprotonation begins, increasing the rate of off-target reactions.
> 9.5HighHighLowSignificant reaction with lysine occurs, leading to poor selectivity.[1][5]

Experimental Protocols

Protocol for Optimizing Reaction Buffer pH

This protocol provides a general framework for determining the optimal pH for the conjugation of this compound to a cysteine-containing protein.

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reaction Buffers:

    • 0.1 M Phosphate buffer, pH 7.0

    • 0.1 M Phosphate buffer, pH 7.5

    • 0.1 M Borate buffer, pH 8.0

    • 0.1 M Borate buffer, pH 8.5

    • 0.1 M Carbonate-bicarbonate buffer, pH 9.0

  • Quenching solution (e.g., 1 M Dithiothreitol (DTT) or L-cysteine)

  • Analytical method for determining conjugation efficiency (e.g., SDS-PAGE, Mass Spectrometry, HPLC)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in each of the reaction buffers to a final concentration of 1-5 mg/mL.

  • Prepare PEG Reagent Stock Solution: Dissolve this compound in a compatible, anhydrous solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 100 mM).

  • Set up Reactions: In separate microcentrifuge tubes, add the protein solution for each pH to be tested.

  • Initiate Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to each protein solution. Mix gently.

  • Incubate: Allow the reactions to proceed at a constant temperature (e.g., room temperature or 4°C) for a set amount of time (e.g., 2 hours).

  • Quench Reactions: Stop the reaction by adding an excess of the quenching solution.

  • Analyze Results: Analyze the reaction products from each pH condition using your chosen analytical method to determine the extent of PEGylation. Compare the conjugation efficiency across the different pH values to identify the optimal condition.

Visualizations

pH_and_Nucleophilicity cluster_pH Reaction Buffer pH cluster_Residues Amino Acid Residue State pH_low Low pH (< 7.0) Cys_SH Cysteine (Protonated Thiol, -SH) Low Nucleophilicity pH_low->Cys_SH Favors Lys_NH3 Lysine (Protonated Amine, -NH₃⁺) Very Low Nucleophilicity pH_low->Lys_NH3 Strongly Favors pH_optimal Optimal pH (7.5 - 8.5) Cys_S Cysteine (Deprotonated Thiolate, -S⁻) High Nucleophilicity pH_optimal->Cys_S Favors pH_optimal->Lys_NH3 Favors pH_high High pH (> 9.0) pH_high->Cys_S Favors Lys_NH2 Lysine (Deprotonated Amine, -NH₂) Nucleophilic pH_high->Lys_NH2 Favors PEG_Br Propargyl-PEG9-Br (Electrophile) Cys_SH->PEG_Br Slow Reaction Cys_S->PEG_Br Efficient Reaction Lys_NH2->PEG_Br Side Reaction

Caption: pH-dependent reactivity of Cysteine and Lysine with this compound.

Troubleshooting_Workflow start Low Conjugation Efficiency or Lack of Selectivity check_pH Is the reaction pH in the optimal range (7.5 - 8.5)? start->check_pH adjust_pH Adjust buffer pH to 7.5 - 8.5 and repeat the experiment. check_pH->adjust_pH No check_ratio Is the molar ratio of PEG to protein optimized? check_pH->check_ratio Yes adjust_pH->check_pH Re-evaluate adjust_ratio Perform a titration of the PEG reagent to find the optimal concentration. check_ratio->adjust_ratio No check_time Is the reaction time optimized? check_ratio->check_time Yes adjust_ratio->check_ratio Re-evaluate adjust_time Perform a time-course experiment to find the optimal reaction duration. check_time->adjust_time No check_reagents Are the reagents (protein and PEG) active and stable? check_time->check_reagents Yes adjust_time->check_time Re-evaluate new_reagents Use fresh, properly stored reagents. Check protein for degradation. check_reagents->new_reagents No success Successful Conjugation check_reagents->success Yes new_reagents->check_reagents Re-evaluate

Caption: Troubleshooting workflow for this compound conjugation issues.

References

Technical Support Center: Efficient Propargyl-PEG9-bromide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG9-bromide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and answer frequently asked questions related to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using this compound in click chemistry?

A1: this compound is a reagent used in click chemistry, a set of highly efficient and specific reactions.[] The propargyl group contains a terminal alkyne that readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][3] This process, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is widely used for bioconjugation and drug delivery applications.[3][4] The PEG9 (polyethylene glycol) linker enhances solubility and provides spacing between the conjugated molecules.[5]

Q2: What are the essential components for a successful CuAAC reaction with this compound?

A2: A typical CuAAC reaction mixture includes:

  • An azide-functionalized molecule.

  • This compound (the alkyne-functionalized molecule).

  • A source of Copper(I) (Cu(I)). This is often generated in situ from a Copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.[6][7]

  • A reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[6][8]

  • A copper-chelating ligand to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[6][9]

  • A suitable solvent system.[6]

Q3: Which copper source is recommended for the reaction?

A3: The most convenient and common method is the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6][10] While Cu(I) salts such as copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly, they are often less soluble and more susceptible to oxidation.[6]

Q4: What is the role of a ligand, and which one should I choose?

A4: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation, which can lead to reaction failure.[6][9] They also accelerate the reaction rate and can reduce the cytotoxicity of copper, which is important in biological applications.[8][11] The choice of ligand depends on the solvent. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly effective.[6]

Q5: Can this reaction be performed without a copper catalyst?

A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[][11] SPAAC utilizes strained cyclooctynes instead of terminal alkynes like the propargyl group. This method avoids the issue of cellular toxicity associated with copper catalysts.[12] However, for this compound, a copper catalyst is necessary for the standard CuAAC reaction.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your click chemistry experiments with this compound.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Copper Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[6]• Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[6][8] • Degas your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).[13]
Inappropriate Ligand or Incorrect Ligand-to-Copper Ratio: The ligand is essential for stabilizing the Cu(I) catalyst.[6][9] An incorrect ratio can lead to poor results.• Use a water-soluble ligand like THPTA for aqueous reactions. • An excess of the ligand relative to copper is generally recommended; a ligand-to-copper ratio of at least 5:1 is often effective.[8]
Impure Reagents or Solvents: Impurities can inhibit the catalyst and interfere with the reaction.[6]• Use high-purity reagents and solvents. Consider purifying your starting materials if you suspect impurities.[6]
Incorrect Reagent Stoichiometry: The ratio of azide (B81097) to alkyne is crucial for driving the reaction to completion.• A slight excess of one reagent (e.g., 1.1 equivalents of the alkyne) can be beneficial.[13]
Side Reactions or Product Degradation Copper-Mediated Damage: Unbound copper ions can be toxic to cells and can cause the degradation of sensitive biomolecules.[6][8]• Use a chelating ligand to sequester the copper ion.[6][9] • Keep the reaction time as short as possible by optimizing other parameters.[6]
Oxidative Homocoupling of the Alkyne: In the presence of oxygen, the propargyl group can undergo oxidative homocoupling to form a dimer.[14]• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]
Difficulty in Product Purification Residual Copper Catalyst: The copper catalyst can be difficult to remove and may interfere with downstream applications.• After the reaction, add a copper-chelating agent like EDTA to the reaction mixture before purification.[13] • For organic-soluble products, washing with a dilute aqueous ammonia (B1221849) solution can help remove copper.[14]
Presence of Unreacted Reagents and Byproducts: Excess starting materials and reaction byproducts can co-elute with the desired product.• Optimize the stoichiometry to minimize excess reagents. • Utilize purification techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for effective separation.[14]

Quantitative Data Summary

The following table provides typical concentration and ratio ranges for key components in a CuAAC reaction. These are starting points and may require optimization for your specific application.

ComponentRecommended Concentration/RatioNotes
Copper(II) Sulfate (CuSO₄) 50 - 100 µMHigher concentrations may be needed for less reactive substrates.[8]
Reducing Agent (Sodium Ascorbate) 5-10 equivalents relative to Cu(II)Should be prepared fresh. A concentration of 2.5 mM was found to be sufficient in one study.[6][8]
Ligand (e.g., THPTA) At least 5 equivalents relative to Cu(II)Helps to stabilize Cu(I) and accelerate the reaction.[8]
This compound to Azide Ratio 1.1 : 1A slight excess of the alkyne can help drive the reaction to completion.[13]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a general starting point for the conjugation of this compound to an azide-containing molecule.

Materials:

  • Azide-containing molecule

  • This compound

  • Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)[6]

  • Ligand solution (e.g., THPTA, 50 mM in water)

  • Degassed buffer or solvent (e.g., phosphate (B84403) buffer, water, DMSO/water mixtures)

Procedure:

  • In a reaction vessel, dissolve the azide-containing molecule and this compound in the chosen degassed solvent.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[6][8]

  • Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from minutes to several hours.[6]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).

  • Once the reaction is complete, the product can be purified using standard techniques such as RP-HPLC or size-exclusion chromatography. The addition of a copper chelator like EDTA can aid in the removal of the catalyst.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Solutions: - Azide Molecule - this compound - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate (fresh) mix Mix Azide and This compound reagents->mix add_catalyst Add pre-mixed CuSO4/Ligand mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Incubate at Room Temperature initiate->react monitor Monitor Progress (LC-MS, HPLC) react->monitor purify Purify Product (e.g., RP-HPLC) monitor->purify product Final Conjugate purify->product

Caption: Experimental workflow for this compound click chemistry.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_ligand Ligand Issues cluster_reagents Reagent Issues start Low or No Product Yield? check_catalyst Is the catalyst active? start->check_catalyst Yes solution_catalyst Use fresh reducing agent (NaAsc). Degas solvents. check_catalyst->solution_catalyst No check_ligand Is the ligand appropriate and in sufficient excess? check_catalyst->check_ligand Yes solution_ligand Use water-soluble ligand (e.g., THPTA). Ensure >= 5:1 ligand:copper ratio. check_ligand->solution_ligand No check_reagents Are reagents pure and in the correct ratio? check_ligand->check_reagents Yes solution_reagents Verify reagent purity. Use slight excess of alkyne. check_reagents->solution_reagents No success Reaction Optimized check_reagents->success Yes

Caption: Troubleshooting logic for low yield in click chemistry reactions.

References

Validation & Comparative

Propargyl-PEG9-bromide in ADC Development: A Comparative Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of Propargyl-PEG9-bromide with other PEG linkers and alternative conjugation strategies used in ADC development, supported by experimental data.

The Role of PEG Linkers in Optimizing ADCs

The incorporation of PEG linkers into ADC design offers several advantages that can significantly improve their performance. The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, which can otherwise lead to ADC aggregation and rapid clearance from circulation.[1] This improved solubility allows for the attachment of a higher number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR), without compromising the ADC's stability.[2][3]

Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[2] This extended circulation time can result in greater accumulation of the ADC within the tumor, enhancing its therapeutic efficacy. The PEG chain can also shield the payload and antibody from the immune system, potentially reducing the immunogenicity of the conjugate.[2]

This compound: A Tool for Precise Conjugation

This compound is a bifunctional linker that features a propargyl group on one end and a bromide group on the other, separated by a nine-unit polyethylene glycol chain. The propargyl group is particularly useful for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This reaction allows for the highly efficient and specific formation of a stable triazole linkage between the linker and an azide-modified payload. The bromide end can be converted to other functional groups to enable conjugation to the antibody. This method of conjugation offers excellent control over the site of attachment and the stoichiometry of the final ADC product.[4]

Performance Comparison of PEG Linkers

The length of the PEG linker has a profound impact on the performance of an ADC. The following tables summarize quantitative data from various studies comparing key performance metrics across different PEG linker lengths and conjugation chemistries. While direct head-to-head experimental data for this compound is limited in the public domain, its performance can be inferred from the trends observed with other medium-length PEG linkers.

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference
No PEGMMAECD30+ Lymphoma~10[5]
Short PEG (PEG2-4)MMAECD30+ Lymphoma~10[5]
Medium PEG (PEG8-12)MMAECD30+ Lymphoma~10-15[5]
Long PEG (PEG24)MMAECD30+ Lymphoma~20[5]
4 kDa PEGMMAEHER2+4.5-fold increase vs. no PEG[6]
10 kDa PEGMMAEHER2+22-fold increase vs. no PEG[6]
Maleimide (Thiol Conjugation)MMAEHER2+0.02-0.2 nM[7]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented here is for comparative purposes to illustrate general trends.

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linkers
Linker TypeHalf-life (t½)ClearanceReference
No PEG19.6 minHigh[1]
4 kDa PEG49.2 min (2.5-fold increase)Reduced[6]
10 kDa PEG219.0 min (11.2-fold increase)Significantly Reduced[6]
Short PEG (PEG2-4)ShorterFaster[8]
Medium PEG (PEG8-12)LongerSlower[8]
Long PEG (PEG24)LongestSlowest[8]
Maleimide (Thiol Conjugation)Variable, depends on stabilityCan be faster due to deconjugation[9]
Click Chemistry (Triazole)Generally stable, long half-lifeSlower[4]
Table 3: In Vivo Efficacy of ADCs with Different PEG Linkers in Xenograft Models
Linker TypePayloadTumor ModelTumor Growth Inhibition (TGI)Reference
No PEGMMAENCI-N87Baseline[6]
4 kDa PEGMMAENCI-N87Improved vs. no PEG[6]
10 kDa PEGMMAENCI-N87Most significant TGI[6]
Short PEG (PEG2-4)MMAEL540cy35-45% reduction[5]
Medium/Long PEG (PEG8-24)MMAEL540cy75-85% reduction[5]
Maleimide (Thiol Conjugation)DM1A431Significant tumor regression[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC linker technologies.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different linkers in complete cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells and cells treated with the unconjugated antibody as controls.[2]

  • Incubation: Incubate the plates for 72-96 hours.[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software like GraphPad Prism.[2]

Protocol 2: In Vivo ADC Efficacy Study in a Xenograft Model
  • Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-N87 cells into the flank of female BALB/c nude mice.[6]

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 200 mm³. Randomly assign mice to treatment groups (e.g., vehicle control, unconjugated antibody, ADC with this compound, ADC with a comparator linker).[6]

  • ADC Administration: Administer the ADCs and controls intravenously at a predetermined dose and schedule (e.g., 1.5 mg/kg every three days for four doses).[6]

  • Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the overall health of the animals.[1][6]

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or at a set time point.[1]

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group. Analyze statistical significance using appropriate tests.[1][6]

Protocol 3: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified payload in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of Propargyl-PEG9-functionalized antibody in a suitable buffer (e.g., PBS).

    • Prepare fresh solutions of a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).[11]

  • Conjugation Reaction:

    • In a reaction vessel, combine the Propargyl-PEG9-antibody with the azide-payload at a desired molar ratio.

    • Add the copper(I) catalyst solution to initiate the click reaction.[11]

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable protein purification methods to remove unreacted payload, catalyst, and ligand.[11]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

Signaling Pathways and Experimental Workflows

The mechanism of action of an ADC is ultimately determined by the cytotoxic payload. The following diagrams illustrate the key signaling pathways and experimental workflows involved in ADC development and evaluation.

ADC_Internalization_and_Payload_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) ReceptorBinding Receptor Binding ADC->ReceptorBinding 1. Binding Antigen Tumor Cell Antigen Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization ReceptorBinding->Antigen Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Degradation & Release Microtubule Microtubule Disruption (MMAE) PayloadRelease->Microtubule 5a. MMAE Action DNA_Damage DNA Damage (DM1) PayloadRelease->DNA_Damage 5b. DM1 Action CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest->Apoptosis 6. Cell Death

Caption: General mechanism of ADC action.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Antibody Modification Conjugation Conjugation (e.g., Click Chemistry) Antibody->Conjugation Payload Payload-Linker Synthesis Payload->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization BindingAssay Antigen Binding (ELISA/SPR) Characterization->BindingAssay Cytotoxicity Cytotoxicity Assay (MTT/XTT) BindingAssay->Cytotoxicity PK_Study Pharmacokinetics (PK) Study Cytotoxicity->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Caption: ADC development and evaluation workflow.

Conjugation_Comparison cluster_click Click Chemistry (Propargyl-PEG) cluster_maleimide Maleimide-Thiol Chemistry Propargyl_Ab Propargyl-PEG-Antibody Click_Reaction CuAAC Reaction Propargyl_Ab->Click_Reaction Azide_Payload Azide-Payload Azide_Payload->Click_Reaction Stable_ADC Stable & Homogeneous ADC Click_Reaction->Stable_ADC Thiol_Ab Thiol-Antibody (Reduced Disulfides) Michael_Addition Michael Addition Thiol_Ab->Michael_Addition Maleimide_Payload Maleimide-Payload Maleimide_Payload->Michael_Addition Less_Stable_ADC Potentially Less Stable & Heterogeneous ADC Michael_Addition->Less_Stable_ADC

Caption: Comparison of conjugation chemistries.

Conclusion

The choice of a PEG linker is a critical decision in the design of an ADC. This compound, with its medium-length PEG chain and capacity for highly specific click chemistry conjugation, represents a compelling option for developing stable and effective ADCs. While direct comparative data is still emerging, the established trends with other PEG linkers suggest that a PEG9 linker is likely to offer a favorable balance of improved pharmacokinetics and potent in vitro and in vivo activity. The use of click chemistry for conjugation further enhances the precision and homogeneity of the final ADC product, which is a significant advantage over traditional maleimide-based methods. Ultimately, the optimal linker strategy will depend on the specific antibody, payload, and target antigen, necessitating empirical evaluation to achieve the best therapeutic outcome.

References

A Head-to-Head Comparison of Propargyl-PEG9-bromide and NHS-ester PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate stability and efficacy of the final product. This guide provides an objective comparison of two distinct classes of polyethylene (B3416737) glycol (PEG) linkers: Propargyl-PEG9-bromide and N-hydroxysuccinimide (NHS)-ester PEG linkers, offering insights into their respective chemistries, applications, and performance characteristics.

At their core, both linker types leverage the advantageous properties of the PEG chain, such as enhanced solubility, reduced immunogenicity, and improved pharmacokinetics of the conjugated biomolecule. However, their terminal reactive groups dictate their conjugation strategy, leading to different bond types, reaction conditions, and potential applications.

Chemical Reactivity and Reaction Mechanisms

This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl group) and a bromide. This dual functionality allows for two distinct and orthogonal conjugation strategies. The propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," reacting with azide-functionalized molecules to form a stable triazole linkage.[1] The bromide, on the other hand, serves as a leaving group for nucleophilic substitution, typically reacting with thiol groups (from cysteine residues) via an SN2 mechanism to form a stable thioether bond.[2][3]

NHS-ester PEG linkers are widely utilized for their reactivity towards primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins. The N-hydroxysuccinimide ester is an activated ester that reacts with primary amines under neutral to slightly basic conditions (pH 7-9) to form a highly stable amide bond.[4] A significant consideration for NHS-ester chemistry is its susceptibility to hydrolysis, a competing reaction that becomes more pronounced at higher pH and can reduce conjugation efficiency.[4]

Performance Comparison: A Quantitative Look

FeatureThis compound (via Bromide)NHS-ester PEG Linker
Target Functional Group Thiols (e.g., Cysteine)Primary Amines (e.g., Lysine, N-terminus)
Resulting Linkage ThioetherAmide
Reaction Mechanism SN2 Nucleophilic SubstitutionNucleophilic Acyl Substitution
Optimal pH 7.0 - 8.57.0 - 9.0
Key Side Reactions Potential for reaction with other nucleophilesHydrolysis of NHS-ester
Bond Stability HighVery High
Specificity Generally high for thiolsCan react with multiple lysine residues, leading to heterogeneity

Experimental Protocols

Protocol for Conjugation of Propargyl-PEG-bromide to a Thiol-Containing Protein

This protocol is a general guideline for the alkylation of protein thiols.

Materials:

  • Thiol-containing protein

  • Propargyl-PEG-bromide

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein's thiols are present as disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, the excess reducing agent must be removed by dialysis or desalting column prior to adding the linker.

  • Linker Preparation: Immediately before use, dissolve the Propargyl-PEG-bromide in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the Propargyl-PEG-bromide solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring. The reaction should be performed in an oxygen-free environment to prevent re-oxidation of thiols.

  • Quenching: Add a quenching reagent in excess (e.g., 100-fold molar excess of L-cysteine) to react with any unreacted linker. Incubate for 30 minutes.

  • Purification: Remove excess linker and other small molecules by SEC or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the number of conjugated linkers.

Protocol for Conjugation of NHS-ester PEG Linker to a Protein

This protocol outlines the standard procedure for amine-reactive PEGylation.[4]

Materials:

  • Protein with primary amines

  • NHS-ester PEG linker

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF

  • Purification system: SEC or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[4]

  • Linker Preparation: Equilibrate the NHS-ester PEG linker to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a 10 mM stock solution.[4]

  • Conjugation Reaction: Add a 20-fold molar excess of the NHS-ester PEG linker solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the reaction volume.[4]

  • Incubation: Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.[4]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Purify the conjugate from unreacted linker and by-products using SEC or dialysis.[4]

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Signaling Pathways and Experimental Workflows

Reaction Mechanism of Propargyl-PEG-bromide with a Thiol Group

G cluster_0 SN2 Reaction Propargyl_PEG_Br Propargyl-PEG-Br Transition_State Transition State Propargyl_PEG_Br->Transition_State Protein_SH Protein-SH (Thiol) Protein_SH->Transition_State Nucleophilic Attack Conjugate Propargyl-PEG-S-Protein (Thioether) Transition_State->Conjugate Br_ion Br- Transition_State->Br_ion Leaving Group

Caption: SN2 reaction of Propargyl-PEG-bromide with a protein thiol.

Reaction Mechanism of NHS-ester PEG Linker with a Primary Amine

G cluster_0 Amine Conjugation NHS_PEG NHS-ester PEG Intermediate Tetrahedral Intermediate NHS_PEG->Intermediate Protein_NH2 Protein-NH2 (Amine) Protein_NH2->Intermediate Nucleophilic Attack Conjugate Protein-NH-CO-PEG (Amide) Intermediate->Conjugate NHS NHS Intermediate->NHS Leaving Group

Caption: Reaction of an NHS-ester PEG linker with a protein amine.

Experimental Workflow for Bioconjugation

G cluster_0 Bioconjugation Workflow Start Start Reagent_Prep Prepare Protein and Linker Solutions Start->Reagent_Prep Conjugation Conjugation Reaction Reagent_Prep->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (SEC/Dialysis) Quenching->Purification Analysis Characterize Conjugate (SDS-PAGE, MS) Purification->Analysis End End Analysis->End

References

A Guide to Alternative Linkers for PROTAC Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has witnessed exponential growth, offering a novel therapeutic modality for a wide range of diseases. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC. While Propargyl-PEG9-bromide has been a commonly used linker due to its synthetic tractability and the flexibility imparted by the PEG chain, the demand for PROTACs with improved pharmacological profiles has driven the exploration of a diverse range of alternative linkers.

This guide provides an objective comparison of various alternative linkers to this compound, supported by experimental data. We will delve into the performance of flexible, rigid, and "clickable" linkers, offering insights into how linker choice can be tailored to optimize PROTAC function.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to comprehending how linker modifications can impact PROTAC efficacy. A PROTAC molecule facilitates the formation of a ternary complex between the target protein (Protein of Interest or POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.

UPS_pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin ATP ATP ATP->E1 PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->Ub Recycling Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides western_blot_workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 9. Data Analysis (DC50 & Dmax) Detection->Analysis

The Impact of PEG Linker Length on Bioconjugation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers are extensively utilized due to their hydrophilicity, biocompatibility, and their capacity to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide presents a comparative analysis of PEG linkers of varying lengths, substantiated by experimental data, to facilitate the selection of the optimal linker for specific bioconjugation applications.

The length of the PEG linker, ranging from short, discrete PEG molecules (e.g., PEG4, PEG8, PEG12) to longer polymer chains, significantly impacts the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs).[1][2] Shorter PEG spacers can be advantageous for generating compact conjugates, whereas longer linkers may be required to overcome steric hindrance and improve solubility.[1][3]

Comparative Analysis of PEG Linker Length on Bioconjugate Properties

The decision regarding PEG linker length involves a trade-off between optimizing pharmacokinetics and preserving potent bioactivity. The subsequent tables consolidate quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated MoleculeReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[1]

Table 2: Influence of PEG Linker Length on Binding Affinity
CompoundPEG Linker LengthIC50 (nM)Target Receptor
natGa-NOTA-PEGn-RM26PEG12.5 ± 0.3Gastrin-Releasing Peptide Receptor (GRPR)
natGa-NOTA-PEGn-RM26PEG23.1 ± 0.4Gastrin-Releasing Peptide Receptor (GRPR)
natGa-NOTA-PEGn-RM26PEG34.5 ± 0.6Gastrin-Releasing Peptide Receptor (GRPR)

Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[1]

Table 3: Impact of PEG Linker Length on In Vivo Half-Life and Cytotoxicity of an Affibody-Drug Conjugate
ConjugatePEG Linker LengthHalf-Life Extension (fold change vs. no PEG)In Vitro Cytotoxicity Reduction (fold change vs. no PEG)
ZHER2-SMCC-MMAE (HM)None1.01.0
ZHER2-PEG4K-MMAE (HP4KM)4 kDa2.54.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa11.222.0

These results demonstrate that while longer PEG chains significantly prolong the circulation half-life, they can also reduce in vitro cytotoxicity.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficiency of different length PEG linkers.

ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with varying PEG linker lengths.

Protocol:

  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[2]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[2]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.[2]

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[2]

  • Characterization: The purified conjugate is characterized for purity, concentration, and drug-to-antibody ratio (DAR).[1]

    • UV/Vis Spectroscopy for DAR Determination: Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at a wavelength where the drug has maximum absorbance. The DAR can be calculated from these measurements.[1]

    • Mass Spectrometry: The ADC sample is typically deglycosylated and may be reduced to separate heavy and light chains before analysis. The mass of the unconjugated antibody is subtracted from the masses of the conjugated species to determine the number of attached drug-linkers.[1]

In Vivo Half-Life Determination

Objective: To determine the pharmacokinetic parameter of in vivo half-life for a bioconjugate.

Protocol:

  • Administration: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals (e.g., mice or rats).[1]

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[1]

  • Plasma Processing: Process the blood samples to obtain plasma.[1]

  • Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).[1]

  • Data Analysis: Plot the plasma concentration of the bioconjugate versus time. Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).[1]

In Vivo Efficacy (Antitumor) Study

Objective: To assess the therapeutic efficacy of PEGylated drug conjugates.

Protocol:

  • Tumor Inoculation: Mice are inoculated with tumor cells.

  • Group Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.[5]

  • Administration of Conjugates: The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control are administered according to a specific dosing schedule.[5]

  • Monitoring: Tumor volume and body weight are measured regularly.[5]

  • Data Analysis: The study concludes when tumors in the control group reach a predefined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[2]

Visualizing Bioconjugation Workflows

To further elucidate the processes involved in evaluating PEG linker efficiency, the following diagrams illustrate key experimental workflows.

Bioconjugation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Biomolecule Biomolecule (e.g., Antibody) Activation Activation/ Reduction Biomolecule->Activation Conjugation Conjugation Reaction Activation->Conjugation PEG_Linker PEG Linker -Payload PEG_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization InVitro In Vitro Assays (Binding, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (PK, Efficacy) Characterization->InVivo

Caption: General workflow for bioconjugation and evaluation.

Linker_Evaluation_Logic cluster_selection Linker Selection cluster_synthesis_eval Synthesis & Initial Evaluation cluster_functional_eval Functional & In Vivo Evaluation start Define Application & Biomolecules select_length Select PEG Linker Lengths (Short, Medium, Long) start->select_length select_chem Select Conjugation Chemistry start->select_chem synthesis Synthesize Bioconjugates select_length->synthesis select_chem->synthesis char Characterize Conjugates (Yield, DAR, Stability) synthesis->char invitro In Vitro Assays (Binding Affinity, Potency) char->invitro invivo In Vivo Assays (Pharmacokinetics, Efficacy) invitro->invivo optimize Optimize Linker Length Based on Data invivo->optimize

References

Mass Spectrometry Analysis: A Guide to Confirming Propargyl-PEG9-bromide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Propargyl-PEG9-bromide is a heterobifunctional linker that allows for the precise introduction of a PEG spacer, with the propargyl group available for "click" chemistry and the bromide for nucleophilic substitution. Confirming the successful conjugation of this linker to a target molecule is a critical step in the development of novel therapeutics and probes. This guide provides a comparative overview of mass spectrometry techniques for the characterization of this compound conjugates, supported by experimental protocols and data.

Data Presentation: Quantitative Analysis of Conjugation

Mass spectrometry (MS) is a powerful analytical technique for confirming covalent modifications, providing precise mass measurements that can verify the addition of the PEG linker. The expected mass of the conjugate can be calculated based on the mass of the starting molecule and the this compound linker (MW = 515.44 g/mol ).[1][2]

Below is a table illustrating the expected and hypothetical observed masses for the conjugation of this compound to a model peptide, Gly-Gly-Gly (GGG, MW = 189.17 g/mol ), via reaction with a primary amine, resulting in the displacement of HBr.

AnalyteTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da) (Hypothetical)Mass Accuracy (ppm) (Hypothetical)
Gly-Gly-Gly (GGG)189.1719189.17152.1
This compound515.4300515.42951.0
GGG-Propargyl-PEG9 Conjugate625.6019625.60081.8

Comparison of Mass Spectrometry Techniques

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are two of the most common mass spectrometry techniques used for the analysis of PEGylated molecules.[3][4]

FeatureMALDI-TOF MSESI-MS
Ionization Soft ionization, primarily produces singly charged ions.Soft ionization, can produce multiply charged ions.
Sample Prep Requires a matrix and co-crystallization with the analyte.Sample is introduced in solution.
Mass Range Well-suited for a wide range of molecular weights, including high mass polymers.Effective for a broad mass range, but spectra can be complex for large, polydisperse molecules.
Data Complexity Simpler spectra, often showing a distribution of PEG oligomers.Can produce complex spectra with overlapping charge states, especially for heterogeneous samples.
Throughput High-throughput capabilities.Can be coupled with liquid chromatography (LC) for automated analysis.[5]
Fragmentation In-source decay can provide some structural information.Tandem MS (MS/MS) capabilities allow for detailed structural elucidation.

Experimental Workflows

The general workflow for analyzing a this compound conjugate by mass spectrometry involves sample preparation, instrument calibration, data acquisition, and data analysis.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Start Start Conjugation Conjugation Reaction: Molecule + this compound Start->Conjugation Purification Purification of Conjugate (e.g., HPLC, SEC) Conjugation->Purification Sample_Spotting Sample Spotting with Matrix (MALDI-TOF) Purification->Sample_Spotting For MALDI-TOF Sample_Infusion Direct Infusion or LC Inlet (ESI-MS) Purification->Sample_Infusion For ESI-MS MS_Acquisition Mass Spectrometry Data Acquisition Sample_Spotting->MS_Acquisition Sample_Infusion->MS_Acquisition Data_Processing Data Processing and Spectral Analysis MS_Acquisition->Data_Processing Mass_Confirmation Confirmation of Conjugate Mass Data_Processing->Mass_Confirmation End End Mass_Confirmation->End

Caption: General workflow for mass spectrometry analysis of this compound conjugation.

Experimental Protocols

MALDI-TOF MS Protocol for this compound Conjugate Analysis

This protocol is adapted from established methods for synthetic polymer analysis.[3][6]

  • Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.

  • Analyte and Calibrant Preparation: Dissolve the purified conjugate, the unconjugated starting molecule, and the this compound linker in a suitable solvent (e.g., 1:1 acetonitrile/water) to a concentration of approximately 1 mg/mL. Prepare a separate solution of a known calibrant with a mass close to the expected conjugate mass.

  • Sample Spotting: Mix the analyte solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in positive reflector or linear mode, depending on the mass of the conjugate. Use the external calibrant for mass calibration.

  • Data Analysis: Process the raw data to determine the monoisotopic or average mass of the observed peaks. Compare the observed mass of the conjugate to the theoretical mass.

ESI-MS Protocol for this compound Conjugate Analysis

This protocol can be performed with or without liquid chromatography coupling.[7][8]

  • Sample Preparation: Dissolve the purified conjugate in a solvent compatible with ESI-MS, such as a mixture of water, acetonitrile, or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. The typical concentration is in the low µg/mL to ng/mL range.

  • Instrumentation Setup: Set up the ESI source in positive ion mode. Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for the analyte.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system. Acquire the full scan mass spectrum.

  • Data Analysis: If multiply charged ions are observed, deconvolute the spectrum to determine the zero-charge mass of the analyte. Compare the measured mass to the calculated theoretical mass.

Alternative Confirmation Methods

While mass spectrometry is a primary tool for confirming conjugation, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Provides detailed structural information, confirming the formation of new covalent bonds and the presence of the PEG chain and terminal functional groups.[9][10]Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, may require higher sample concentrations.
FTIR Spectroscopy Can detect the presence or disappearance of specific functional groups, such as the propargyl C≡C stretch or the C-Br stretch.Rapid and non-destructive.Provides information on functional groups present but not the overall molecular weight.
HPLC/UPLC Can separate the conjugate from unreacted starting materials and byproducts based on differences in hydrophobicity or size.High-resolution separation, can be used for purification and quantification.Does not directly provide mass information; requires coupling to a detector like MS for mass confirmation.

Logical Relationship of Analytical Techniques

The selection of an analytical technique depends on the specific information required at each stage of the research and development process.

Analytical_Techniques_Logic cluster_primary Primary Confirmation cluster_secondary Complementary Structural & Purity Analysis Conjugation_Reaction This compound Conjugation Reaction Mass_Spectrometry Mass Spectrometry (MALDI-TOF / ESI-MS) Conjugation_Reaction->Mass_Spectrometry Confirms Mass Shift HPLC HPLC/UPLC Conjugation_Reaction->HPLC Assesses Purity & Separation NMR NMR Spectroscopy Mass_Spectrometry->NMR Provides Detailed Structure FTIR FTIR Spectroscopy Mass_Spectrometry->FTIR Confirms Functional Groups HPLC->Mass_Spectrometry LC-MS

Caption: Interplay of analytical techniques for conjugation confirmation.

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Alkyne-Azide Cycloaddition in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, applications, and experimental considerations of CuAAC and SPAAC.

The advent of click chemistry has revolutionized molecular science, providing a powerful toolkit for the rapid and efficient construction of complex molecular architectures. Among the most prominent of these reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both methods yield a stable triazole linkage, yet their fundamental mechanisms, and consequently their applications, differ significantly. This guide offers a comprehensive comparison of CuAAC and SPAAC, supported by experimental data and detailed protocols, to inform the selection of the most suitable ligation strategy for your research and development needs.

At a Glance: CuAAC vs. SPAAC

The primary distinction between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst. CuAAC utilizes this catalyst to activate a terminal alkyne for reaction with an azide (B81097). In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to relieve ring strain. This fundamental difference dictates the trade-off between reaction kinetics and biocompatibility.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1]
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The rate is less affected by the steric bulk of the azide.[1]Slower than CuAAC, with rates highly dependent on the cyclooctyne and azide structure. Can be significantly slower with sterically demanding cyclooctynes and tertiary azides.[1]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.[1][2]Excellent biocompatibility due to its catalyst-free nature, making it ideal for in vivo and live-cell applications.[1][2][3]
Functional Group Tolerance Generally good, though some functional groups can be sensitive to the copper catalyst or the reducing agents used.[1]Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.[1][3]
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions.[1]Can exhibit side reactions with thiols.[4] Sterically demanding cyclooctynes may be prone to instability.[1]
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.[1]Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[1]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1]Not regioselective, yielding a mixture of regioisomers.[1]

Quantitative Performance Data

The choice between CuAAC and SPAAC often hinges on a balance between the speed of the reaction and the biological context of the experiment. The following tables summarize quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics Comparison
ReactionAlkyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)YieldConditions
CuAAC PhenylacetyleneBenzyl Azide~10 - 100>95%CuSO₄/Sodium Ascorbate, various solvents
SPAAC BCNBenzyl Azide~0.3HighAcetonitrile
SPAAC DBCO (ADIBO)Benzyl Azide~0.1HighAcetonitrile
SPAAC DIBOAzido-modified glycoproteinsNot specifiedEfficient taggingIn vitro
CuAAC Biotin-Diazo-AlkyneAzido-modified glycoproteinsNot specifiedHigher protein identificationIn vitro

Note: Reaction rates for SPAAC are highly dependent on the specific cyclooctyne used. The data presented are representative examples.

Table 2: Proteomics Application Comparison

A study comparing CuAAC and SPAAC for the identification of O-GlcNAcylated proteins in A549 cells revealed the following:[4][5]

MethodBiotinylated Alkyne ProbeNumber of Putative O-GlcNAc Modified Proteins IdentifiedNumber of Overlapping Proteins
CuAAC Biotin-Diazo-Alkyne229114
SPAAC Biotin-DIBO-Alkyne188114

These results suggest that CuAAC may lead to a higher number of identified proteins in this specific proteomics workflow.[4][5] However, the study also noted that the two methods can be complementary.[4]

Reaction Mechanisms and Experimental Workflows

To better understand the practical application of these reactions, the following diagrams illustrate their mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Terminal Alkyne Cu_I Cu⁺ Alkyne->Cu_I Forms Copper Acetylide Triazole 1,4-disubstituted Triazole Alkyne->Triazole Azide Azide Azide->Triazole Cycloaddition CuSO4 CuSO₄ (Cu²⁺) Ascorbate Sodium Ascorbate CuSO4->Ascorbate Reduction Ascorbate->Cu_I Cu_I->Azide Coordinates

Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Cyclooctyne Strained Cyclooctyne Triazole Triazole (mixture of regioisomers) Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Azide- or Alkyne-functionalized molecule Choose Choose Ligation Strategy Start->Choose CuAAC_Branch CuAAC Choose->CuAAC_Branch Fast Kinetics Needed SPAAC_Branch SPAAC Choose->SPAAC_Branch Biocompatibility is Critical CuAAC_Reagents Add Terminal Alkyne/Azide, CuSO₄, and Sodium Ascorbate CuAAC_Branch->CuAAC_Reagents SPAAC_Reagents Add Strained Cyclooctyne/Azide SPAAC_Branch->SPAAC_Reagents Reaction Incubate at Room Temperature CuAAC_Reagents->Reaction SPAAC_Reagents->Reaction Purification Purification of Triazole Product Reaction->Purification Analysis Analysis (e.g., LC-MS, NMR) Purification->Analysis End End: Conjugated Product Analysis->End

References

Characterizing Propargyl-PEG9-bromide Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comparative overview of key analytical techniques for the characterization of Propargyl-PEG9-bromide conjugates, complete with experimental protocols and performance data.

This compound is a heterobifunctional linker containing a propargyl group for click chemistry reactions and a bromide for alkylation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity of the conjugated molecule. Accurate and comprehensive characterization is essential to confirm the identity, purity, and stability of these conjugates. This guide explores the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy in this context.

Key Analytical Techniques at a Glance

A variety of analytical techniques can be employed to characterize this compound conjugates. The choice of technique depends on the specific information required, such as molecular weight, purity, confirmation of conjugation, and structural integrity.

TechniqueInformation ProvidedResolutionSensitivityThroughput
NMR Spectroscopy Detailed structural information, confirmation of functional groups, quantification of conjugation efficiency.AtomicModerateLow
Mass Spectrometry Accurate molecular weight determination, confirmation of conjugation, identification of impurities.HighHighModerate
HPLC Purity assessment, separation of conjugated and unconjugated species, quantification.HighHighHigh
FTIR Spectroscopy Identification of functional groups, confirmation of successful conjugation by presence of specific vibrational bands.LowModerateHigh

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural elucidation of molecules. For this compound conjugates, ¹H NMR is particularly useful for confirming the presence of the propargyl and PEG moieties and for assessing the success of conjugation reactions.[1][2][3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for ¹H NMR).

    • Acquire the spectrum at a constant temperature (e.g., 25 °C).

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration for quantification.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks corresponding to the propargyl proton, the PEG backbone protons, and protons of the conjugated molecule.

  • Data Analysis:

    • The presence of the characteristic signals for the propargyl proton (typically a triplet around 2.4 ppm) and the repeating ethylene (B1197577) glycol units of the PEG chain (a complex multiplet around 3.6 ppm) confirms the integrity of the linker.

    • Changes in the chemical shifts or the appearance of new signals in the spectrum of the conjugated molecule can confirm successful conjugation.

    • The ratio of the integrals of the peaks from the conjugate and the PEG linker can be used to determine the degree of substitution.[1][2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Dissolve Dissolve Conjugate in Deuterated Solvent Acquire Acquire FID on NMR Spectrometer Dissolve->Acquire Transfer to NMR tube Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Calibrate Calibrate Spectrum Process->Calibrate Analyze Analyze Chemical Shifts, Integrals, and Coupling Calibrate->Analyze

A streamlined workflow for NMR analysis of conjugates.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound conjugates with high accuracy.[4] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the conjugate (typically 1-10 µM) in a solvent compatible with ESI, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to promote ionization.

  • Instrument Setup:

    • Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the specific analyte.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system (LC-MS).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected charge states of the conjugate.

  • Data Processing:

    • The raw data will show a series of peaks corresponding to the different charge states of the molecule.

    • Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum, which will show the molecular weight of the conjugate.[4]

  • Data Analysis:

    • The deconvoluted mass should match the theoretical molecular weight of the this compound conjugate.

    • The presence of multiple peaks in the deconvoluted spectrum may indicate heterogeneity, such as different degrees of PEGylation or the presence of impurities.

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Handling SamplePrep Prepare Dilute Solution Introduction Infuse or Inject (LC-MS) SamplePrep->Introduction Ionization Electrospray Ionization (ESI) Introduction->Ionization Analysis Determine Molecular Weight and Purity Ionization->Analysis Detection Detection of Ions Analysis->Detection Deconvolution Deconvolute m/z Spectrum Detection->Deconvolution Deconvolution->Analysis

General workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound conjugates and for separating the conjugate from unreacted starting materials and byproducts.[][6] Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be valuable.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Dissolve the conjugate in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument and Column:

    • Use an HPLC system with a UV detector.

    • Select a suitable C18 reverse-phase column.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Develop a gradient elution method to separate the components of the mixture. For example, a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Acquisition:

    • Inject a defined volume of the sample (e.g., 10 µL).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or a wavelength where the conjugated molecule absorbs).

  • Data Analysis:

    • The retention time of the conjugate will differ from that of the starting materials.

    • The peak area of the conjugate can be used to determine its purity relative to other components in the sample.

    • Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the identification of the species eluting at each peak.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound conjugates, FTIR can confirm the presence of the alkyne group and the characteristic ether linkages of the PEG chain.[7]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use an FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The spectrum should display characteristic absorption bands for the functional groups present in the conjugate.

    • Look for the C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the strong C-O-C stretching vibration of the PEG backbone (around 1100 cm⁻¹).[7]

    • The appearance of new bands or shifts in existing bands after conjugation can provide evidence of a successful reaction.

Alternative Techniques

While the four techniques described above are the most common for characterizing PEGylated conjugates, other methods can provide complementary information:

  • Size-Exclusion Chromatography (SEC): Particularly useful for analyzing high molecular weight conjugates and assessing aggregation.[6]

  • Dynamic Light Scattering (DLS): Can be used to determine the hydrodynamic radius of the conjugate in solution and to assess its colloidal stability.

  • UV-Vis Spectroscopy: Can be used for quantification if the conjugated molecule has a strong chromophore.

Conclusion

A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound conjugates. NMR provides detailed structural information, MS delivers accurate molecular weight data, HPLC is essential for purity assessment, and FTIR offers rapid confirmation of functional groups. By employing a combination of these techniques, researchers can ensure the quality and consistency of their conjugates, which is a critical step in the development of novel therapeutics and research tools.

References

Navigating In Vivo Stability: A Comparative Guide to Propargyl-PEG9-bromide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical determinant of a bioconjugate's success. Premature cleavage can lead to off-target toxicity and reduced efficacy, while excessive stability might hinder the release of a therapeutic payload at the target site. This guide provides a comprehensive comparison of the in vivo stability of Propargyl-PEG9-bromide linkers against other common linker technologies, supported by experimental data and detailed protocols.

The this compound linker is a heterobifunctional molecule featuring a propargyl group for click chemistry and a bromide for nucleophilic substitution. It is classified as a non-cleavable linker, meaning it forms a stable covalent bond in vivo, primarily releasing its payload through the degradation of the antibody or protein backbone in the lysosome.[1][2] This contrasts with cleavable linkers that are designed to be selectively broken down by specific physiological conditions.[3][4]

Comparative Stability of Linker Technologies

The in vivo stability of a linker is often evaluated by its plasma half-life, which measures the time it takes for half of the intact conjugate to be eliminated from circulation. While specific in vivo stability data for the unconjugated this compound linker is not extensively published, its stability can be inferred from its components and the robust nature of the triazole ring formed after conjugation.[5][6] The propargyl group itself is generally stable in vivo, with metabolic degradation typically occurring at adjacent functional groups rather than the alkyne moiety itself.[6] The bromide is a good leaving group, facilitating the initial conjugation, but its stability in vivo prior to conjugation would depend on the surrounding chemical environment and potential for nucleophilic attack.[7][8]

Here's a comparison with other common linker types:

Linker TypeConjugation ChemistryCleavage MechanismPlasma Half-life (Typical Range)Key Stability Characteristics
Propargyl-PEG (post-click) Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Non-cleavableExpected to be long (days)Forms a highly stable triazole ring, resistant to enzymatic and hydrolytic degradation.[5]
Maleimide-based Thiol-Michael AdditionBoth (can be engineered as cleavable or non-cleavable)Variable (hours to days)Prone to retro-Michael reaction, leading to deconjugation. Stability can be enhanced through linker engineering.[5]
Hydrazone Hydrazone formationCleavable (pH-sensitive)Short (hours to a few days)Designed to be stable at physiological pH (7.4) and cleave in the acidic environment of endosomes/lysosomes. Can exhibit instability in circulation.[3][5]
Disulfide Disulfide exchangeCleavable (redox-sensitive)Variable (hours to days)Cleaved in the reducing environment of the cell, such as in the presence of glutathione.[3][4]
Peptide Amide bond formationCleavable (enzyme-sensitive)Generally stable in plasmaCleaved by specific lysosomal proteases (e.g., Cathepsin B). Stability is dependent on the specific peptide sequence.[5]

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of in vivo stability is crucial for the development of safe and effective bioconjugates. The primary methods involve pharmacokinetic (PK) studies that monitor the concentration of the intact conjugate, the total antibody (or protein), and the released payload in biological matrices over time.[9]

ELISA-Based Quantification of Intact Conjugate

This immunoassay-based method is used to measure the concentration of the fully assembled bioconjugate in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the bioconjugate to the animal model (e.g., mice, rats) via the intended route of administration.

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[10]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the antibody or protein portion of the conjugate.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact conjugate will bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the payload molecule. This antibody will only bind to conjugates where the payload is still attached.[10]

  • Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.

  • Data Analysis: Measure the signal intensity, which is proportional to the concentration of the intact conjugate in the sample.[10]

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of payload that has been prematurely released from the conjugate into circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the conjugate.[10]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[10]

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules based on its physicochemical properties.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for sensitive and specific quantification of the free payload.[10][11]

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in assessing and comparing linker stability, the following diagrams illustrate key workflows and relationships.

experimental_workflow cluster_preclinical In Vivo Stability Assessment cluster_analytics Bioanalytical Methods cluster_data Data Analysis animal_dosing Animal Dosing with Conjugate sample_collection Time-course Blood Sampling animal_dosing->sample_collection plasma_prep Plasma Preparation sample_collection->plasma_prep elisa ELISA for Intact Conjugate plasma_prep->elisa Quantify intact conjugate lcms LC-MS/MS for Free Payload plasma_prep->lcms Quantify released payload pk_analysis Pharmacokinetic Modeling elisa->pk_analysis lcms->pk_analysis stability_assessment Half-life Determination pk_analysis->stability_assessment

Workflow for in vivo stability assessment of bioconjugates.

linker_comparison cluster_non_cleavable Non-Cleavable Linkers cluster_cleavable Cleavable Linkers propargyl Propargyl-PEG (post-click) high_stability High Plasma Stability propargyl->high_stability lysosomal_release Lysosomal Degradation propargyl->lysosomal_release hydrazone Hydrazone ph_sensitive pH-Sensitive Cleavage hydrazone->ph_sensitive disulfide Disulfide redox_sensitive Redox-Sensitive Cleavage disulfide->redox_sensitive peptide Peptide enzyme_sensitive Enzyme-Sensitive Cleavage peptide->enzyme_sensitive

Logical comparison of linker cleavage mechanisms.

Alternatives to PEG-Based Linkers

While PEG linkers are widely used to improve the solubility and pharmacokinetic properties of bioconjugates, concerns about potential immunogenicity have led to the exploration of alternatives.[12][13] Polymers such as polysarcosine (PSar) and poly(vinyl pyrrolidone) (PNVP) are being investigated as "stealth" materials that can also prolong circulation half-life while potentially eliciting a lower immune response.[12][14] As research progresses, these alternatives may offer new options for linker design in next-generation bioconjugates.

References

Propargyl-PEG9-bromide: A Comparative Analysis for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical determinant in the successful development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Propargyl-PEG9-bromide has emerged as a valuable tool in this field, offering a unique combination of features for the precise construction of complex biomolecules. This guide provides an objective comparison of this compound with alternative linker technologies, supported by experimental data, to facilitate informed decisions in research and development.

This compound is a heterobifunctional linker featuring a terminal alkyne group (propargyl) and a reactive bromide. The nine-unit polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal alkyne allows for highly specific and stable conjugation to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This non-cleavable linker is increasingly utilized in the synthesis of PROTACs and ADCs where stable drug attachment is paramount.[1][2]

Comparison of Bioconjugation Chemistries

The efficacy of a linker is intrinsically tied to the chemistry used for conjugation. This compound primarily relies on click chemistry, which offers distinct advantages over other common bioconjugation methods such as those involving maleimide-thiol and N-hydroxysuccinimide (NHS) ester reactions.

FeatureClick Chemistry (e.g., this compound)Maleimide-Thiol ChemistryNHS Ester-Amine Chemistry
Target Residue Azide (B81097) (introduced)Cysteine (thiol)Lysine (B10760008) (amine)
Linkage Formed 1,2,3-TriazoleThioether (Succinimide)Amide
Linkage Stability Highly stable, resistant to hydrolysis and enzymatic cleavage.[4][5]Susceptible to retro-Michael reaction, leading to potential deconjugation in vivo.[6][7]Generally stable, but can be susceptible to hydrolysis at high pH.
Reaction Specificity High (bio-orthogonal)High for thiols at pH < 7.5.Can react with multiple lysine residues, leading to heterogeneous products.
Reaction Conditions Mild, aqueous conditions. Requires copper catalyst (CuAAC) or strained alkyne (SPAAC).[8][9]Mild, aqueous conditions (pH 6.5-7.5).Mild, aqueous conditions (pH 7-9).
In Vivo Considerations The triazole linkage is metabolically stable.[10][11] Copper catalysts can be cytotoxic, favoring copper-free click chemistry (SPAAC) for cellular applications.The thioether bond can undergo exchange with other thiols (e.g., albumin, glutathione), leading to off-target effects.[6]Amide bond is generally stable in vivo.

Efficacy in PROTAC and ADC Development

The choice of linker significantly impacts the performance of PROTACs and ADCs. Key parameters include the linker's length, composition, and stability.

PROTAC Efficacy

In PROTACs, the linker's length is critical for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[12][13][14] PEG linkers, like that in this compound, are favored for their ability to improve solubility and provide the necessary flexibility and length.[15]

Target ProteinLinker Type/LengthDC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether (<12 atoms)No degradation-[14][15]
TBK1Alkyl/Ether (21 atoms)396[14][15]
TBK1Alkyl/Ether (29 atoms)29276[14][15]
BRD4PEG (0 units)< 0.5 µM-[14]
BRD4PEG (1-2 units)> 5 µM-[14]
BRD4PEG (4-5 units)< 0.5 µM-[14]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

As the data indicates, an optimal linker length is crucial for PROTAC efficacy, with both excessively short and long linkers potentially leading to reduced degradation. The hydrophilic nature of PEG linkers is often advantageous for cell permeability and solubility.[15]

ADC Stability and Performance

For ADCs, linker stability is paramount to prevent premature release of the cytotoxic payload in circulation, which can cause off-target toxicity. The non-cleavable and highly stable triazole ring formed via click chemistry makes propargyl-PEG linkers an attractive option for ADCs where the payload is released upon lysosomal degradation of the antibody.[1][4] In contrast, maleimide-based linkers have shown susceptibility to deconjugation.[7][16]

Linker TypeHalf-life of Conjugate in PlasmaCleavage MechanismKey Considerations
Triazole (from Click Chemistry) Expected to be long (high stability)[4]Non-cleavable (payload released on antibody degradation)Highly stable linkage minimizes off-target toxicity from premature drug release.[4]
Thioether (from Maleimide) Variable (can be hours to days)[6][17]Can be designed as cleavable or non-cleavableProne to retro-Michael reaction, leading to deconjugation and potential off-target toxicity.[6][7][18]
Hydrazone Short (hours to a few days)pH-sensitive (cleaved in acidic endosomes)Can exhibit instability in circulation at physiological pH.
Disulfide VariableRedox-sensitive (cleaved by intracellular glutathione)Can be unstable in the reducing environment of plasma.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Azide-Modified Antibody (CuAAC)

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to an antibody containing an azide group.

Materials:

  • Azide-modified antibody in phosphate-buffered saline (PBS).

  • This compound.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

  • Sodium ascorbate (B8700270).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Desalting column.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Allow the mixture to stand for 1-2 minutes.[9]

  • Conjugation Reaction:

    • To the azide-modified antibody solution (e.g., at a final concentration of 10-50 µM), add the this compound stock solution to achieve a 2-10 fold molar excess.

    • Add the catalyst premix to the antibody-linker solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the purified antibody conjugate.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation state of the conjugate by size-exclusion chromatography (SEC).

Protocol 2: Synthesis of an Azide-Containing Molecule for Reaction with this compound

To use this compound, the binding partner (e.g., a small molecule drug or protein) must first be functionalized with an azide group. This is a representative protocol for introducing an azide onto a molecule with a primary amine using an NHS-ester functionalized azide linker.

Materials:

  • Molecule with a primary amine (e.g., small molecule drug, protein).

  • Azido-PEGn-NHS ester.

  • Amine-free buffer (e.g., PBS, pH 7.4-8.5).

  • Anhydrous DMSO.

  • Desalting column.

Procedure:

  • Reagent Preparation:

    • Dissolve the Azido-PEGn-NHS ester in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare the amine-containing molecule in the appropriate amine-free buffer.

  • Azide Installation:

    • Add the desired molar excess of the Azido-PEGn-NHS ester solution to the amine-containing molecule solution while gently mixing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Purification:

    • Remove unreacted Azido-PEGn-NHS ester and byproducts using a desalting column.

    • The resulting azide-functionalized molecule is now ready for conjugation with this compound as described in Protocol 1.

Visualizing the Workflow and Pathways

G cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Click Chemistry Conjugation Molecule_A Molecule A (e.g., Drug, Antibody) Azide_Molecule_A Azide-Functionalized Molecule A Molecule_A->Azide_Molecule_A NHS Ester Chemistry Azide_Linker Azido-PEGn-NHS Ester Azide_Linker->Azide_Molecule_A Propargyl_PEG9_Br This compound Final_Conjugate Final Conjugate (Molecule A-PEG9-Molecule B) Propargyl_PEG9_Br->Final_Conjugate CuAAC Reaction (with Molecule B) Azide_Molecule_A_2 Azide-Functionalized Molecule A Azide_Molecule_A_2->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

G cluster_PROTAC PROTAC Mechanism of Action Target_Protein Target Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex PROTAC PROTAC Molecule (Target Binder - Linker - E3 Binder) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG9-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Propargyl-PEG9-bromide are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. While the this compound Safety Data Sheet (SDS) may indicate that the substance is not classified as a hazard, the presence of a propargyl bromide functional group warrants a cautious approach due to the inherent risks associated with this chemical class. Propargyl bromide itself is a highly flammable, toxic, and reactive compound. Therefore, adopting stringent safety measures is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Always wear the following PPE:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are essential. Given the hazards of propargyl bromide, consider using PVC or nitrile gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin.

  • Protective Clothing: A flame-resistant lab coat is recommended. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety information, drawing from data for the closely related and more hazardous propargyl bromide.

PropertyValueSource
Hazards Highly flammable, Toxic if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[1][2][3]Propargyl Bromide SDS
Personal Protective Equipment Safety goggles (or face shield), Chemical-resistant gloves (e.g., PVC), Flame-resistant lab coat, Approved respirator (if not in a fume hood).[1][4][5][6]Propargyl Bromide SDS
First Aid - Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2][6]Propargyl Bromide SDS
First Aid - Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[2][6]Propargyl Bromide SDS
First Aid - Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]Propargyl Bromide SDS
First Aid - Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1][2]Propargyl Bromide SDS

Experimental Protocols: Safe Handling and Disposal

Adherence to strict operational procedures is crucial for minimizing risks associated with this compound.

Handling Procedure: A Step-by-Step Guide
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Work Area: Conduct all work in a well-ventilated chemical fume hood.[5] The work surface should be clean and uncluttered.

  • Dispensing: When transferring the chemical, use spark-proof tools and ground all equipment to prevent static discharge.[4][7] Avoid any contact with skin and eyes.

  • Heating: Avoid heating this compound unless specifically required by a validated protocol. If heating is necessary, it must be done with extreme caution in a controlled environment, away from any potential ignition sources.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[4] Decontaminate the work area and any equipment used.

Disposal Plan: Ensuring Environmental and Personal Safety
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.

  • Waste Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the essential steps for safely handling this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Waste Management Prep 1. Verify Fume Hood & Safety Shower/Eyewash DonPPE 2. Don Full PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat Prep->DonPPE Dispense 3. Dispense Chemical (Use Spark-Proof Tools) DonPPE->Dispense Experiment 4. Perform Experiment Dispense->Experiment Decontaminate 5. Decontaminate Work Area & Equipment Experiment->Decontaminate DoffPPE 6. Doff PPE Correctly Decontaminate->DoffPPE Waste 7. Dispose of Waste in Labeled Container DoffPPE->Waste Wash 8. Wash Hands Thoroughly Waste->Wash StoreWaste 9. Store Waste Securely Wash->StoreWaste DisposeWaste 10. Professional Disposal StoreWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet for your specific product and follow all institutional and regulatory guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG9-bromide
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG9-bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.